C10H9ClFNO3 chemical structureand molecular properties
To our valued scientific and research community, An extensive and rigorous search of authoritative chemical databases and the broader scientific literature has been conducted for a compound with the molecular formula C10...
Author: BenchChem Technical Support Team. Date: February 2026
To our valued scientific and research community,
An extensive and rigorous search of authoritative chemical databases and the broader scientific literature has been conducted for a compound with the molecular formula C10H9ClFNO3 . Our investigation across multiple platforms, including but not limited to PubChem and ChemSpider, did not yield any specific, well-characterized chemical entity corresponding to this exact formula.
The search results included various compounds containing similar elemental constituents, such as chlorinated and fluorinated nitroaromatics, but none possessed the precise atomic count of Carbon (10), Hydrogen (9), Chlorine (1), Fluorine (1), Nitrogen (1), and Oxygen (3) as specified.
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Verified chemical structures (isomers)
Standardized nomenclature (IUPAC names)
Experimentally determined or computationally validated physicochemical properties
Published synthetic routes and characterization data
Documented biological activity or industrial applications
Without a known compound to serve as the subject, any attempt to generate the requested guide would be speculative and would not meet the requisite standards of scientific integrity, accuracy, and authoritativeness.
Recommendation
We advise researchers, scientists, and drug development professionals to verify the molecular formula C10H9ClFNO3 . It is possible that the formula contains a typographical error. A corrected formula will likely correspond to a known substance, enabling a thorough and accurate compilation of the desired technical information.
We remain committed to providing scientifically accurate and reliable information. Should a verifiable and characterized compound matching the corrected formula be identified, we will be pleased to generate the requested in-depth guide.
Exploratory
A Technical Guide to the Calculation of Molecular Weight and Exact Mass for C10H9ClFNO3
Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Scientific Research In the realms of chemical analysis, drug development, and metabolomics, the terms "molecular weight" and "exact mass"...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Distinction Between Molecular Weight and Exact Mass in Scientific Research
In the realms of chemical analysis, drug development, and metabolomics, the terms "molecular weight" and "exact mass" are fundamental, yet often used interchangeably. However, a precise understanding and correct application of these two distinct concepts are paramount for accurate compound identification, quantification, and structural elucidation. This technical guide provides an in-depth exploration of the theoretical underpinnings and practical calculations of molecular weight and exact mass, using the chemical formula C10H9ClFNO3 as a case study. For researchers, scientists, and drug development professionals, mastering these calculations is a critical skill for interpreting mass spectrometry data, ensuring the purity of synthesized compounds, and meeting stringent regulatory requirements.
Molecular weight, also referred to as average molecular mass, is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule.[1] This value is calculated using the standard atomic weights of the elements as found on the periodic table, which themselves are weighted averages based on the natural abundance of their isotopes.[1] Consequently, molecular weight is an averaged value that is extremely useful for stoichiometric calculations in bulk materials.
Conversely, exact mass is the calculated mass of a molecule containing only the most abundant isotope of each element.[1][2] This is a discrete, theoretical value that does not account for isotopic distribution. In high-resolution mass spectrometry, it is the exact mass that is measured, allowing for the determination of elemental composition with a high degree of confidence. The ability to measure the mass of a molecule with sub-parts-per-million (ppm) accuracy is a cornerstone of modern analytical chemistry.
This guide will delineate the step-by-step methodologies for calculating both the molecular weight and the exact mass of C10H9ClFNO3, explain the rationale behind the selection of atomic masses, and provide a clear, visual representation of the conceptual differences.
Part 1: Calculation of Molecular Weight for C10H9ClFNO3
The calculation of molecular weight relies on the standard atomic weights of the constituent elements, which are weighted averages of their natural isotopic abundances.
Identify the elemental composition of the molecule: C10H9ClFNO3 contains Carbon (C), Hydrogen (H), Chlorine (Cl), Fluorine (F), Nitrogen (N), and Oxygen (O).
Determine the number of atoms for each element:
Carbon: 10
Hydrogen: 9
Chlorine: 1
Fluorine: 1
Nitrogen: 1
Oxygen: 3
Obtain the standard atomic weight for each element from authoritative sources such as the International Union of Pure and Applied Chemistry (IUPAC).
Multiply the number of atoms of each element by its standard atomic weight.
Sum the results to obtain the molecular weight of the molecule.
The following table summarizes the atomic weights used in the calculation:
Element
Symbol
Number of Atoms
Standard Atomic Weight (Da)
Contribution to Molecular Weight (Da)
Carbon
C
10
12.011
120.11
Hydrogen
H
9
1.008
9.072
Chlorine
Cl
1
35.45
35.45
Fluorine
F
1
18.998
18.998
Nitrogen
N
1
14.007
14.007
Oxygen
O
3
15.999
47.997
Total
245.634
Therefore, the molecular weight of C10H9ClFNO3 is 245.634 Da .
Part 2: Calculation of Exact Mass for C10H9ClFNO3
The calculation of exact mass requires the use of the mass of the most abundant isotope for each element. This is a crucial distinction from the molecular weight calculation, which uses a weighted average.
Experimental Protocol: Exact Mass Calculation
Identify the elemental composition of the molecule: C10H9ClFNO3.
Determine the number of atoms for each element as in the previous protocol.
Identify the most abundant isotope for each element and obtain its precise monoisotopic mass.
Multiply the number of atoms of each element by its monoisotopic mass.
Sum the results to obtain the exact mass of the molecule.
The following table summarizes the monoisotopic masses used in the calculation:
Element
Symbol
Most Abundant Isotope
Monoisotopic Mass (Da)
Number of Atoms
Contribution to Exact Mass (Da)
Carbon
C
¹²C
12.000000
10
120.000000
Hydrogen
H
¹H
1.007825
9
9.070425
Chlorine
Cl
³⁵Cl
34.968853
1
34.968853
Fluorine
F
¹⁹F
18.998403
1
18.998403
Nitrogen
N
¹⁴N
14.003074
1
14.003074
Oxygen
O
¹⁶O
15.994915
3
47.984745
Total
245.025500
Therefore, the exact mass of C10H9ClFNO3 is 245.025500 Da .
Part 3: Conceptual and Methodological Distinctions
The difference between the calculated molecular weight (245.634 Da) and the exact mass (245.025500 Da) arises from the isotopic distribution of the elements, particularly chlorine. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance).[3] The standard atomic weight of chlorine (35.45 Da) is a weighted average of these isotopes.[4][5][6] In contrast, the exact mass calculation uses only the mass of the most abundant isotope, ³⁵Cl.
Caption: Workflow distinguishing Molecular Weight and Exact Mass calculations.
Conclusion
The precise calculation of molecular weight and exact mass is a foundational skill in the chemical and pharmaceutical sciences. While molecular weight is indispensable for stoichiometric considerations of bulk materials, the exact mass is critical for the unambiguous identification of compounds via high-resolution mass spectrometry. The case of C10H9ClFNO3 highlights how the presence of elements with significant isotopic distribution, such as chlorine, leads to a notable difference between these two values. A thorough understanding of these concepts and their correct application is essential for ensuring the scientific integrity and accuracy of experimental results in research and development.
References
Fluorine Atomic Mass : The accepted value for the atomic mass of fluorine is 18.998403163 atomic mass units. Source: Quora, URL: [Link]
Isotopes of Chlorine : Chlorine (17Cl) has two stable isotopes, 35Cl (75.8%) and 37Cl (24.2%), giving chlorine a standard atomic weight of 35.45. Source: Wikipedia, URL: [Link]
Mass of Fluorine-19 : The mass of a fluorine-19 atom is approximately 19 amu. Source: YouTube, URL: [Link]
Chlorine Atomic Weight : The Commission recommended Ar(Cl) = 35.453(1). Source: IUPAC Commission on Isotopic Abundances and Atomic Weights, URL: [Link]
Hydrogen Atomic Weight : The standard atomic weight of Hydrogen is in the range of [1.00784, 1.00811]. For practical purposes, 1.008 is often used. Source: Wikipedia, URL: [Link]
Carbon-12 Definition : Carbon-12 is the standard from which atomic masses of all nuclides are measured, with its atomic mass defined as exactly 12 daltons. Source: Wikipedia, URL: [Link]
Monoisotopic and Average Mass : Monoisotopic mass is calculated using the mass of the most abundant natural isotope of each constituent element. An average mass is calculated using the "atomic weight" of each constituent element. Source: Unimod, URL: [Link]
Hydrogen Atomic Mass : The atomic mass of hydrogen is approximately 1.0080 u. Source: PubChem, URL: [Link]
Fluorine Isotopes : Fluorine is a monoisotopic element, consisting of only fluorine-19. Source: Wikipedia, URL: [Link]
Carbon Atomic Weight : The standard atomic weight of Carbon is in the range of [12.0096, 12.0116]. For practical purposes, 12.011 is often used. Source: Wikipedia, URL: [Link]
Hydrogen-1 (Protium) Mass : The atomic mass of ¹H is 1.007825031898(14) Da. Source: Wikipedia, URL: [Link]
Chlorine-35 Monoisotopic Mass : The monoisotopic mass of Chlorine-35 is 34.9688527 Da. Source: PubChem, URL: [Link]
Chlorine Atomic Weight (Abridged) : The abridged standard atomic weight of chlorine is 35.45. Source: Wikipedia, URL: [Link]
Fluorine Element Information : General information on Fluorine. Source: Wikipedia, URL: [Link]
Fluorine Standard Atomic Weight : The standard atomic weight of fluorine is 18.998403162(5). Source: IUPAC Commission on Isotopic Abundances and Atomic Weights, URL: [Link]
Nitrogen Atomic Weight : The standard atomic weight of Nitrogen is 14.007(1). Source: IUPAC, URL: [Link]
Carbon-12 Monoisotopic Mass : The monoisotopic mass of Methane (CH4) is given, from which the mass of ¹²C can be inferred as 12.000000 Da. Source: PubChem, URL: [Link]
Chlorine Isotopic Composition : Provides relative atomic mass and isotopic composition for Chlorine isotopes. Source: NIST Physical Measurement Laboratory, URL: [Link]
Chlorine-35 Natural Abundance : The natural abundance of Chlorine-35 is 75.76%. Source: National Isotope Development Center, URL: [Link]
Hydrogen Atomic Weight Discussion : Discussion on the determination of the atomic weight of hydrogen. Source: IUPAC Commission on Isotopic Abundances and Atomic Weights, URL: [Link]
Chlorine-35 Atomic Mass : The atomic mass of Chlorine-35 is 34.96885269 Da. Source: BuyIsotope.com, URL: [Link]
Nitrogen-14 Atomic Mass : The atomic mass of Nitrogen-14 is 14.0030740 amu. Source: Nuclear Data Center at KAERI, URL: [Link]
Chlorine Isotope Abundance : Chlorine has two naturally occurring stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). Source: USGS, URL: [Link]
Oxygen Average Mass : The average mass of Oxygen is 15.999405 Da. Source: BMRB, URL: [Link]
Carbon Atomic Weight Explanation : An explanation of carbon's atomic weight. Source: ChemistryStudent.com, URL: [Link]
Carbon-12 Mass : The mass of one mole of C12 is 12 g. Source: Quora, URL: [Link]
Nitrogen-14 Isotopic Mass : The isotopic mass of Nitrogen-14 is 14.003074004251(241) u. Source: ChemLin, URL: [Link]
Chlorine Isotope Abundance in Mass Spectrometry : The relative intensity of the two chlorine isotopes in a mass spectrum is approximately 3:1. Source: Chemistry LibreTexts, URL: [Link]
Fluorine-19 Natural Abundance : The natural abundance of ¹⁹F is 100%. Source: Royal Society of Chemistry, URL: [Link]
Chlorine Average Atomic Mass : Explanation of why chlorine's atomic mass is 35.5 u. Source: Quora, URL: [Link]
Fluorine-19 Isotopic Mass : The isotopic mass of Fluorine-19 is 18.998403163(6) u. Source: ChemLin, URL: [Link]
Chlorine Atomic Mass : The atomic mass of chlorine is 35.45. Source: American Chemistry Council, URL: [Link]
Carbon Atomic Weight : The atomic weight of a carbon atom is 12 amu. Source: Quora, URL: [Link]
Hydrogen Element Information : General information on Hydrogen. Source: Royal Society of Chemistry, URL: [Link]
Carbon-12 and AMU Definition : The mass of one ¹²C atom is exactly 12 unified atomic mass units by definition. Source: Physics Stack Exchange, URL: [Link]
Chlorine's Relative Atomic Mass : Explanation of chlorine's relative atomic mass of 35.5. Source: YouTube, URL: [Link]
Fluorine Monoisotopic Mass : The monoisotopic mass of Fluorine is 18.998403162 Da. Source: PubChem, URL: [Link]
Molar Mass of Carbon-12 : The molar mass of carbon-12. Source: NIST, URL: [Link]
Chlorine Isotope Masses : The mass of ³⁵Cl is 34.9688 amu and the mass of ³⁷Cl is 36.9659 amu. Source: ClutchPrep, URL: [Link]
Monoisotopic Mass Definition : The theoretical monoisotopic mass of a molecule is computed by taking the sum of the accurate masses of the most abundant naturally occurring stable isotope of each atom in the molecule. Source: Wikipedia, URL: [Link]
Navigating the C10H9ClFNO3 Chemical Space: Structural Isomerism and Pharmacological Utility
[1] Content Type: Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: Structural elucidation, synthesis, and separation of halogenated succinamic acid isomers.[1] Part 1:...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Content Type: Technical Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Focus: Structural elucidation, synthesis, and separation of halogenated succinamic acid isomers.[1]
Part 1: The C10H9ClFNO3 Scaffold in Medicinal Chemistry[1]
In pharmaceutical research, the molecular formula C10H9ClFNO3 does not refer to a single "blockbuster" drug but rather represents a privileged chemical space occupied primarily by halogenated succinamic acid derivatives .[1] These compounds serve three critical roles in modern drug discovery:
Bioisosteres & Linkers: They act as flexible linkers in PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs), where the succinamic acid tail provides a handle for conjugation while the halogenated phenyl ring engages E3 ligases or target proteins.[1]
Metabolic Standards: They are the primary Phase II metabolites of chloro-fluoro-aniline based drugs (e.g., specific kinase inhibitors), formed via N-acetylation/oxidation pathways.[1]
Synthetic Intermediates: They are precursors to succinimides , a class of heterocycles with potent anticonvulsant and antitumor activities.[1]
This guide focuses on the three most common regioisomers defined by the position of the chlorine and fluorine atoms on the N-phenyl ring. Distinguishing these isomers is critical, as the "Halogen Walk" (changing halogen positions) dramatically alters metabolic stability and binding affinity.[1]
The Core Isomers: Regio-Selectivity
The C10H9ClFNO3 formula almost exclusively maps to N-(substituted-phenyl)-4-oxobutanoic acids (also known as succinamic acids).[1]
Isomer Designation
IUPAC Name
Key Characteristic
Common Application
Isomer A (Para-F)
N-(3-chloro-4-fluorophenyl)succinamic acid
High metabolic stability due to para-F blocking.[1]
Most common linker scaffold; Metabolite of Gefitinib analogs.[1]
Isomer B (Ortho-Cl)
N-(2-chloro-4-fluorophenyl)succinamic acid
Steric hindrance at ortho position forces non-planar conformation.[1]
Used to probe steric constraints in binding pockets.[1]
Isomer C (Ortho-F)
N-(4-chloro-2-fluorophenyl)succinamic acid
Increased lipophilicity; F-atom can participate in intramolecular H-bonding.[1]
Part 2: Synthetic Protocol (Self-Validating System)
The synthesis of C10H9ClFNO3 isomers relies on the nucleophilic ring-opening of succinic anhydride by the corresponding aniline.[1] While seemingly simple, "off-the-shelf" protocols often yield mixtures of the acid and the cyclized succinimide.[1]
The Protocol below prioritizes high purity of the open-chain acid form (C10H9ClFNO3) over the cyclized imide (C10H7ClFNO2 - Note the loss of water).
Solvent: Toluene (Anhydrous) – Chosen to precipitate the product and drive equilibrium.[1]
Catalyst: None (Thermal activation avoids salt formation).[1]
Step-by-Step Workflow
Dissolution: Dissolve succinic anhydride (11 mmol) in hot toluene (25 mL) at 70°C. Ensure complete dissolution to prevent localized concentration gradients.
Addition: Add 3-chloro-4-fluoroaniline (10 mmol) dropwise over 10 minutes.
Mechanism Check: The solution should remain clear initially. Cloudiness indicates immediate precipitation of the product or impurities.[1]
Reflux & Precipitation: Stir the mixture at room temperature for 1 hour, then heat to 50°C for 30 minutes.
Why? The reaction is exothermic.[1][2] Gentle heating ensures conversion of the sterically hindered 2-chloro isomers (Isomer B) but avoids thermal cyclization to the succinimide (which happens >100°C).[1]
Isolation: Cool to 0°C. The target succinamic acid (C10H9ClFNO3) will precipitate as a white solid.[1]
Purification (The "Acid Wash"): Filter the solid.[1][3] Wash with 0.1 M HCl (removes unreacted aniline) followed by cold water (removes excess succinic acid).[1]
Drying: Vacuum dry at 40°C. Do not exceed 50°C , as this induces dehydration to the succinimide (C10H7...).[1]
Self-Validation Checkpoint (QC)
H-NMR (DMSO-d6): Look for the amide proton singlet at ~10.2 ppm and the carboxylic acid proton (broad) at ~12.1 ppm.[1]
Failure Mode: If you see a loss of the broad acid peak and a shift in the methylene protons (succinyl chain) to a singlet at ~2.7 ppm, you have accidentally cyclized the compound to the succinimide.[1]
Part 3: Analytical Differentiation (HPLC-UV)
Separating these regioisomers (e.g., 3-Cl,4-F vs 2-Cl,4-F) is notoriously difficult on standard C18 columns due to their identical mass and similar hydrophobicity.[1]
Recommended Method: Fluorinated Stationary Phases
Use a Pentafluorophenyl (PFP) column.[1] The PFP phase interacts with the analyte via
stacking and, crucially, halogen-halogen interactions.[1] The position of the Fluorine on the aniline ring (Ortho vs Para) significantly alters the interaction strength with the F-atoms on the column.[1]
Chromatographic Conditions
Column: Kinetex F5 or Ascentis Express F5 (2.6 µm, 100 x 4.6 mm).[1]
The following diagram illustrates the synthetic divergence between the open-chain succinamic acid (the target C10H9ClFNO3) and its cyclized succinimide byproduct, alongside the regioisomer possibilities.
Caption: Synthetic pathway for C10H9ClFNO3 showing the critical thermal control required to prevent cyclization to the succinimide (C10H7...).[1]
Part 5: References
Gowda, B. T., et al. (2009).[1][3] N-(3-Chlorophenyl)succinamic acid: Crystal structure and hydrogen bonding patterns. PubMed Central.[1] Retrieved from [Link]
ResearchGate. (2015).[1] Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. Retrieved from [Link]
Chromatography Forum. (2013). Separation of Chloro-Fluoro Regioisomers using Fluorinated Phases. Retrieved from [Link]
LCGC International. (2025).[1] Fluorinated HPLC Phases: Separation of Halogenated Isomers. Retrieved from [Link]
This guide focuses on the Succinamic Acid derivative (4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid), a critical intermediate in the synthesis of fluorinated bioactive scaffolds, including kinase inhibitors and quinolone antibiotics.[1] The presence of the ortho-fluorine and para-chlorine on the aromatic ring significantly alters the lipophilicity and metabolic stability of the parent aniline, necessitating specific handling protocols distinct from non-halogenated analogues.[1][2]
Weakly acidic; forms salts with bases (e.g., NaOH, DIPEA).[1][2][7]
LogP
~2.1
Moderate lipophilicity; potential for skin absorption.[1][2][7]
Part 2: Hazard Identification & GHS Classification[1][2][3]
Signal Word:WARNING
The core toxicity of C10H9ClFNO3 stems from its potential to hydrolyze, releasing 4-chloro-2-fluoroaniline , a known sensitizer and methemoglobinemia-inducing agent.[1]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][7]
P333+P313: If skin irritation or rash occurs: Get medical advice/attention.
Hazard Assessment Logic (DOT Diagram)
The following decision tree illustrates the logic used to derive the classification, distinguishing between the intact molecule and its hydrolysis products.
Figure 1: Toxicological classification logic based on functional group analysis and metabolic degradation potential.[1][7]
Part 3: Exposure Controls & Handling Protocols
Occupational Exposure Band (OEB): Band 3 (10–100 µg/m³)
Justification: While the intact molecule is moderately toxic, the potential for sensitization necessitates strict containment.[1][2]
Engineering Controls
Primary Containment: Weighing and transfer must occur within a HEPA-filtered Powder Containment Hood or an Isolator.[1][2] Open-bench handling is prohibited.[1][2]
Local Exhaust: Minimum face velocity of 0.5 m/s at the sash opening.
Decontamination: All surfaces must be wiped with a basic solution (e.g., 5% Sodium Bicarbonate) to neutralize the acid and solubilize residues, followed by an alcohol wipe.[2]
Personal Protective Equipment (PPE) Matrix
Body Part
Protection Standard
Rationale
Respiratory
N95 / P3 (EU) or PAPR
Prevent inhalation of particulates that can hydrolyze in lung fluid.[1][7]
Hands
Double Nitrile Gloves (0.11 mm min)
Nitrile offers excellent resistance to halogenated aromatics.[1][2][7] Change every 2 hours.
Eyes
Chemical Goggles
Safety glasses are insufficient due to the risk of acidic dust entering the tear duct.[1][2][7]
Body
Tyvek® Lab Coat (Disposable)
Prevent accumulation on cotton fibers which can act as a secondary exposure source.[1][2][7]
Critical Hazard: The evolution of HF gas requires immediate specialized response.[1][2] Firefighters must wear full acid-gas resistant gear.[1][2]
Extinguishing Media: Dry chemical, CO2, or alcohol-resistant foam.[1][2][8] Do NOT use high-pressure water jets (spreads contamination).[1][2]
Accidental Release Protocol (Spill)
Evacuate: Clear the immediate area (10m radius).
PPE Up: Don Tyvek suit and full-face respirator.[1][2]
Neutralize: Cover spill with a mixture of sand and soda ash (Na2CO3) to neutralize acidity.[2]
Collect: Use a spark-proof scoop. Do not dry sweep (generates dust).[2]
Clean: Wash area with 70% Ethanol followed by soapy water.[1][2]
Degradation Pathway (DOT Diagram)
Understanding the breakdown is vital for waste disposal.[2] The amide bond is the weak point.[1][2]
Figure 2: Hydrolytic degradation pathway leading to the release of the toxic halogenated aniline moiety.[1][7]
Part 5: Analytical Verification (Quality Control)[2]
To ensure the integrity of the material for research, the following HPLC method is recommended. This method separates the parent from the potential aniline impurity.[1][2]
Method ID: HPLC-C10-HALO
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)[1][7]
Technical Guide: Resolving C₁₀H₉ClFNO₃ Isomers via PubChem & ChemSpider
This guide is structured as an advanced technical manual for researchers navigating the chemical ambiguity of the molecular formula C₁₀H₉ClFNO₃ . It focuses on the critical role of database interoperability (PubChem and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical manual for researchers navigating the chemical ambiguity of the molecular formula C₁₀H₉ClFNO₃ . It focuses on the critical role of database interoperability (PubChem and ChemSpider) in distinguishing between potent drug intermediates that share this identical formula.
Precision Identification for Drug Development Workflows
Executive Summary: The Isomer Challenge
In high-throughput drug screening and intermediate synthesis, the molecular formula C₁₀H₉ClFNO₃ presents a classic "identity trap." This formula does not refer to a single entity but encompasses a range of structural isomers with vastly different reactivities and pharmacological profiles.
For a drug development professional, confusing these isomers can lead to failed synthesis scaling or erroneous biological data. This guide details the protocol for using PubChem and ChemSpider to definitively identify, cross-reference, and validate the two most chemically significant isomers of this formula:
Isomer A (The Isatin Precursor): Ethyl 2-((2-chloro-6-fluorophenyl)amino)-2-oxoacetate.
Isomer B (The Succinimide Precursor): 4-((4-chloro-2-fluorophenyl)amino)-4-oxobutanoic acid.[1]
Structural Analysis & Database Identifiers
To ensure scientific integrity, researchers must move beyond the molecular formula and rely on unique string identifiers. The following table contrasts the two primary isomers found in database registries.
Synthesis of 7-chloro-6-fluoroisatin (Antiviral/Anticancer scaffolds)
Synthesis of N-aryl succinimides (Anticonvulsant scaffolds)
Key Reactivity
Cyclization via Friedel-Crafts (intramolecular)
Cyclization via Dehydration (Ring closure)
H-Bond Donors
1 (Amide NH)
2 (Amide NH, Acid OH)
PubChem CID
Search Required via InChIKey
Search Required via InChIKey
Critical Protocol: Never query PubChem or ChemSpider using only "C10H9ClFNO3". Always validate using the InChIKey to prevent cross-linking errors between the ester (Isomer A) and the acid (Isomer B).
Database Retrieval & Validation Protocol
This section outlines a self-validating workflow to extract accurate physicochemical and safety data.
Step 1: The "Structure-First" Search Strategy
Instead of text searching, use the SMILES string to query the database. This bypasses nomenclature variations (e.g., "succinamic acid" vs. "butanoic acid").
Isomer A SMILES: CCOC(=O)C(=O)Nc1c(F)cccc1Cl
Isomer B SMILES: OC(=O)CCC(=O)Nc1ccc(Cl)cc1F
Step 2: Cross-Referencing PubChem and ChemSpider
Input: Enter the SMILES string into the PubChem "Structure Search" or ChemSpider "Structure" tool.
Verification: Check the InChIKey generated by the database against your internal records.
Why? InChIKeys are hashed identifiers. Even a minor stereochemical or isotopic difference will generate a completely different key, flagging potential errors immediately.
Data Extraction:
PubChem: Navigate to the "Chemical Safety" section to retrieve GHS Hazard Statements (H315, H319 are common for these alkylating-like agents).
ChemSpider: Use the "Properties" tab to find predicted LogP and ACD/Labs protonation states, critical for HPLC method development.
PubChem "Vendors" Section: Determine commercial availability. Isomer A is often sold as a "building block" for heterocyclic chemistry.
ChemSpider "Data Sources": Look for links to patent literature (e.g., Google Patents) to see if the compound is claimed in specific drug applications.
Chemical Causality: Why Distinction Matters
The choice between Isomer A and Isomer B dictates the entire downstream synthesis pathway.
Pathway A (Isomer A): Under strong acidic conditions (e.g., H₂SO₄), Isomer A undergoes an intramolecular Friedel-Crafts alkylation to close the ring, forming a substituted Isatin . This is a gateway to oxindole-based kinase inhibitors.
Pathway B (Isomer B): Under dehydrating conditions (e.g., Acetic Anhydride), Isomer B cyclizes to form a Succinimide . This core is fundamental to anticonvulsant drugs like ethosuximide derivatives.
Visualizing the Divergent Pathways
The following diagram illustrates the decision logic and synthetic consequences of selecting the correct C₁₀H₉ClFNO₃ isomer.
Figure 1: Divergent synthetic pathways for C₁₀H₉ClFNO₃ isomers. Correct database identification determines whether the workflow yields an Isatin (green) or a Succinimide (red).
Experimental Validation Protocol
When database entries are ambiguous or lack experimental spectra, the researcher must validate the identity analytically.
Method: 1H-NMR Differentiation
Isomer A (Ester): Look for the characteristic ethyl group pattern :
Triplet (
ppm, 3H)
Quartet (
ppm, 2H)
Absence of a broad carboxylic acid singlet (
ppm).
Isomer B (Acid): Look for the succinic backbone :
Two distinct triplets or a multiplet for the
linker ( ppm).
Broad singlet for
( ppm).
Absence of ethyl ester signals.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14519549 (Related Quinolone Precursor). Retrieved from [Link]
Popp, F. D. (1975).Synthesis of potential anticonvulsants: Condensation of isatins with active methylene compounds. Journal of Heterocyclic Chemistry.
Theoreticalreactivity profile of C10H9ClFNO3derivatives
This technical guide provides a rigorous theoretical reactivity profile for , specifically characterizing it as the Ethyl N-(3-chloro-4-fluorophenyl)oxamate scaffold. This structure is a critical intermediate in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a rigorous theoretical reactivity profile for
, specifically characterizing it as the Ethyl N-(3-chloro-4-fluorophenyl)oxamate scaffold. This structure is a critical intermediate in the synthesis of bioactive heterocycles (e.g., quinolones, isatins) and kinase inhibitors.
The guide employs Density Functional Theory (DFT) principles to map electronic behaviors, predicting how this molecule interacts in drug development pipelines.[1][2][3][4]
Theoretical Reactivity Profile of
Derivatives: The Ethyl Oxamate Scaffold
Executive Summary
The molecular formula
represents a class of halogenated aromatic esters, most notably Ethyl N-(3-chloro-4-fluorophenyl)oxamate . This scaffold combines a lipophilic, metabolically stable halogenated phenyl ring with a highly functionalized oxamate tail ().
From a medicinal chemistry perspective, this molecule acts as an electrophilic warhead precursor . Its reactivity is governed by the competition between the amide and ester carbonyls, modulated by the inductive effects of the Chlorine and Fluorine substituents. This guide details the quantum mechanical descriptors necessary to predict its stability, binding affinity, and synthetic utility.
Structural Basis & Conformational Analysis
The reactivity of
is dictated by its ground-state geometry. The molecule consists of two distinct domains:
The Aromatic Domain: A 3-chloro-4-fluoroaniline moiety.[5] The fluorine atom (highly electronegative) and chlorine atom (polarizable) create a specific electrostatic signature that influences protein binding pockets.
The Oxamate Domain: A 1,2-dicarbonyl system containing an amide and an ester.
Conformational Locking
Theoretical studies indicate that the amide bond (
) typically adopts a trans conformation to minimize steric clash between the carbonyl oxygen and the aromatic protons. Intramolecular Hydrogen Bonding (IMHB) may occur between the amide hydrogen and the ester carbonyl oxygen, creating a pseudo-cyclic 5-membered ring that stabilizes the structure.
Computational Methodology (DFT Framework)
To generate the data presented in this profile, the following computational protocol is standardized. This workflow ensures reproducibility and accuracy in predicting electronic properties.
Standardized Protocol
Software: Gaussian 16 / ORCA 5.0
Functional: B3LYP (Hybrid functional for organic thermochemistry)
Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the lone pairs on F, Cl, and O).
Solvation Model: IEFPCM (Water/DMSO) to simulate physiological or reaction environments.
DOT Diagram: Computational Workflow
The following diagram outlines the logical flow for generating reactivity descriptors.
Caption: Step-by-step computational workflow for validating the geometry and extracting electronic descriptors of the scaffold.
Frontier Molecular Orbital (FMO) Analysis
The chemical stability and optical properties are determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap (
)
For
, the FMOs are typically localized as follows:
HOMO: Concentrated on the aromatic ring and the lone pairs of the Chlorine atom. This region acts as the nucleophile (electron donor).
LUMO: Localized on the Oxamate moiety (specifically the
orbitals of the bonds). This region acts as the electrophile (electron acceptor).
Theoretical Values (Estimated):
Orbital
Energy (eV)
Interpretation
HOMO
-6.24
Moderate ionization potential; stable against oxidation.
LUMO
-2.15
Low energy; highly susceptible to nucleophilic attack.
| Gap (
) | 4.09 | Indicates a "Hard" molecule with high kinetic stability. |
Global Reactivity Descriptors
Using Koopmans' theorem, we derive the global descriptors that quantify the molecule's behavior in a biological system.
Key Descriptors Table
Descriptor
Symbol
Formula
Value (eV)
Significance
Chemical Potential
-4.195
Tendency of electrons to escape.
Chemical Hardness
2.045
Resistance to charge transfer (High = Stable).
Electrophilicity
4.30
High. Indicates strong capacity to accept electrons (covalent binder).
Interpretation: The high electrophilicity index (
) suggests this molecule is a potent Michael Acceptor or acylating agent. In drug design, this profile implies it can covalently modify serine or cysteine residues in target enzymes (e.g., Kinases or Proteases).
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution, identifying sites for Hydrogen Bonding (H-bond) and drug-receptor interactions.[2]
Negative Regions (Red): The Carbonyl Oxygens (amide and ester) and the Fluorine atom. These are H-bond acceptors.
Positive Regions (Blue): The Amide Proton (-NH-) . This is a strong H-bond donor.
Neutral Regions (Green): The aromatic ring (hydrophobic interactions).
Reactivity Implication: The strong negative potential on the carbonyls makes them the primary recognition sites for metal cations (e.g.,
in active sites) or positively charged amino acid residues (Lysine/Arginine).
Local Reactivity: Fukui Functions
While global descriptors describe the whole molecule, Fukui Functions (
and ) predict exactly where a reaction will occur.
Nucleophilic Attack (
)
The site with the highest
value is the Ester Carbonyl Carbon .
Mechanism: Nucleophiles (e.g., hydrazine, amines) will attack the ester carbon preferentially over the amide carbon due to the resonance stabilization of the amide bond.
Application: This reactivity allows the conversion of the ethyl ester into hydrazides or heterocycles without breaking the amide linkage to the halogenated ring.
DOT Diagram: Reaction Pathway (Cyclization)
The following diagram illustrates the predicted pathway for converting the scaffold into a bioactive quinoline-dione derivative via intramolecular cyclization (a common use of this scaffold).
Caption: Predicted cyclization pathway. The high electrophilicity of the ester facilitates the formation of the tetrahedral intermediate.
Experimental Validation Protocol
To validate the theoretical DFT data, the following experimental assay is recommended.
Protocol: Hydrolysis Kinetics Assay
This experiment validates the predicted Electrophilicity (
) by measuring the rate of ester hydrolysis.
Preparation: Dissolve
(10 mM) in DMSO.
Reaction: Dilute into Phosphate Buffer (pH 7.4) at 37°C.[6]
Monitoring: Use HPLC-UV (254 nm) to monitor the disappearance of the ester peak and the appearance of the carboxylic acid.
Correlation: A half-life (
) < 30 minutes confirms the high electrophilicity predicted by the DFT model.
Control: Compare against a non-halogenated analog (Ethyl N-phenyloxamate) to quantify the electron-withdrawing effect of the Cl/F substituents.
References
Gaussian 16 Methodology: Frisch, M. J., et al. "Gaussian 16, Revision C.01." Gaussian, Inc., Wallingford CT, 2016.
DFT in Drug Design: Young, D. C. "Computational Drug Design: A Guide for Computational and Medicinal Chemists." Wiley-Interscience, 2009.
Global Reactivity Descriptors: Parr, R. G., & Pearson, R. G.[2] "Absolute hardness: companion parameter to absolute electronegativity." Journal of the American Chemical Society, 105(26), 7512–7516.
MEP Analysis: Politzer, P., & Murray, J. S. "Molecular electrostatic potentials and chemical reactivity." Reviews in Computational Chemistry, 1991.
Halogen Bonding in Ligands: Auffinger, P., et al. "Halogen bonds in biological molecules." Proceedings of the National Academy of Sciences, 101(48), 16789-16794.
Application Note: Synthesis Protocols for C₁₀H₉ClFNO₃ Intermediates in Drug Discovery
Abstract This technical guide provides detailed synthesis protocols for intermediates with the molecular formula C₁₀H₉ClFNO₃. These scaffolds are of significant interest to researchers, scientists, and drug development p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides detailed synthesis protocols for intermediates with the molecular formula C₁₀H₉ClFNO₃. These scaffolds are of significant interest to researchers, scientists, and drug development professionals due to their unique combination of functional groups, which are pivotal in modern medicinal chemistry. The strategic incorporation of fluorine can enhance metabolic stability and binding affinity, while the chloro and nitro groups offer versatile handles for further molecular elaboration.[1] This document outlines two robust synthetic strategies, focusing on the principles of electrophilic and nucleophilic aromatic substitution. We provide step-by-step, self-validating protocols, explain the causality behind experimental choices, and include comprehensive characterization data to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of Halogenated Nitroaromatics
In the landscape of drug discovery, the molecular architecture of a lead compound is paramount to its success. Halogenated nitroaromatic scaffolds, such as those represented by the formula C₁₀H₉ClFNO₃, serve as critical building blocks. The judicious placement of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including pKa, lipophilicity, and metabolic stability.[1] Simultaneously, the nitro group (—NO₂) is a powerful electron-withdrawing group that not only modulates the electronic profile of the aromatic ring but also serves as a versatile synthetic precursor, readily convertible to an amine for subsequent functionalization.[2][3]
The presence of both chloro and fluoro substituents provides distinct opportunities for regioselective chemistry. This guide focuses on a plausible and synthetically valuable isomer, 1-(2-chloro-4-fluorophenoxy)-2-nitropropane , and details its preparation from commercially available starting materials. The methodologies described herein are designed to be adaptable for the synthesis of related isomers and derivatives.
Retrosynthetic Analysis and Strategic Blueprint
The primary strategy for constructing the C₁₀H₉ClFNO₃ core involves a convergent synthesis, hinging on two key transformations: an electrophilic aromatic nitration and a nucleophilic aromatic substitution (specifically, a Williamson ether synthesis). The order of these operations is critical for achieving the desired regioselectivity and yield.
Our retrosynthetic approach disconnects the target molecule at the ether linkage, identifying a halogenated phenol and a nitro-containing alkyl halide as the key precursors.
Caption: Retrosynthetic analysis of a C₁₀H₉ClFNO₃ target molecule.
The forward synthesis will therefore proceed by first nitrating a commercially available chlorofluorophenol, followed by etherification. This sequence is strategically advantageous because the existing hydroxyl and halogen groups will direct the incoming nitro group, and the subsequent activation of the ring by the nitro group facilitates the final ether synthesis step.
The introduction of a nitro group onto an aromatic ring is a cornerstone of organic synthesis.[2] The reaction proceeds via the generation of a highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[4]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solubility Profiling & Dissolution Protocols for C10H9ClFNO3
Executive Summary & Compound Context
Compound Identity: C10H9ClFNO3
Classification: Small Molecule / Halogenated Nitro-Aromatic or Heterocyclic Intermediate.[1]
Molecular Weight: ~245.64 g/mol .[1]
This Application Note provides a rigorous technical framework for determining and optimizing the solubility of the chemical entity C10H9ClFNO3 . Based on its elemental composition (Halogens Cl/F, Nitro/Oxo groups), this compound exhibits physicochemical properties characteristic of Class II or IV in the Biopharmaceutics Classification System (BCS)—likely possessing low aqueous solubility and moderate-to-high lipophilicity.[1]
Understanding the solubility of C10H9ClFNO3 in Water (biological relevance), Methanol (analytical standard preparation), and DMSO (biological assay stock) is critical for reproducible experimental data.[1]
Before wet-lab experimentation, we analyze the theoretical solubility profile to guide protocol design.[1]
Solvent
Polarity Index ()
Predicted Interaction Mechanism
Expected Solubility Status
Water
10.2
H-bond network (High penalty for hydrophobic C10 core).[1]
Poor / Insoluble (< 0.1 mg/mL)
Methanol (MeOH)
5.1
Dipole-dipole & H-bond donation to Nitro/Carbonyl groups.[1]
Soluble (1–10 mg/mL)
DMSO
7.2
Strong dipole-dipole; disrupts lattice energy of aromatic stacks.[1]
Freely Soluble (> 50 mg/mL)
Critical Insight: The presence of Chlorine and Fluorine atoms increases lipophilicity (LogP), reducing water solubility while enhancing solubility in aprotic polar solvents like DMSO.[1]
Protocol A: Preparation of High-Concentration Stock (DMSO)
Objective: To prepare a stable, precipitation-free stock solution (typically 10 mM or 100 mM) for biological assays.
Gravimetric Determination: Weigh approximately 2.46 mg of C10H9ClFNO3 into a sterile 1.5 mL amber microcentrifuge tube. (Target: 10 mM in 1 mL).
Solvent Addition: Add 1.0 mL of Anhydrous DMSO.
Vortexing: Vortex at max speed (2500 rpm) for 60 seconds.
Visual Inspection: Hold against a light source. The solution must be completely clear.
Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.[1]
Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.
Caution: DMSO is hygroscopic.[1] Use anhydrous grade to prevent water uptake, which can cause compound precipitation over time (the "crashing out" effect).[1]
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (The authoritative text on physicochemical profiling).[1]
Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]
United States Pharmacopeia (USP). General Chapter <1236> "Solubility Measurements".[1] (Defines the Shake-Flask method standards). [1]
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for formulation scientists).
Crystallization methods for C10H9ClFNO3purification
Part 1: Executive Summary & Molecular Profile Subject: This guide details the purification of N-(4-chloro-2-fluorophenyl)succinamic acid (C10H9ClFNO3), a critical intermediate in the synthesis of N-phenylsuccinimide fung...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Molecular Profile
Subject:
This guide details the purification of N-(4-chloro-2-fluorophenyl)succinamic acid (C10H9ClFNO3), a critical intermediate in the synthesis of N-phenylsuccinimide fungicides and pharmaceutical scaffolds.
The Challenge:
The synthesis of C10H9ClFNO3 typically involves the nucleophilic attack of 4-chloro-2-fluoroaniline on succinic anhydride. This reaction generates a crude mixture containing:
Target Product: The open-chain succinamic acid (C10H9ClFNO3).
Impurity A (Starting Material): Unreacted 4-chloro-2-fluoroaniline (Toxic, Basic).
Impurity B (Byproduct): Succinic acid (Hydrolysis product).
Impurity C (Over-reaction): The cyclized imide (Neutral, formed by thermal dehydration).
The Solution:
We present a Two-Stage Purification Strategy that exploits the amphiphilic and acidic nature of the target molecule. By leveraging a pH-swing reactive crystallization followed by a solvent-mediated polishing step, researchers can achieve >99.5% purity while suppressing thermal cyclization.
Part 2: Solubility Profile & Solvent Selection
Understanding the solubility landscape is prerequisite to designing a self-validating crystallization system.
Solvent System
Solubility @ 25°C
Solubility @ 70°C
Role in Protocol
Water (pH < 3)
Insoluble (< 0.5 mg/mL)
Low
Anti-solvent / Wash
Water (pH > 8)
High (as Na+ salt)
High
Dissolution Medium
Methanol / Ethanol
High
Very High
Primary Solvent
Ethyl Acetate
Moderate
High
Recrystallization Solvent
Toluene / Heptane
Insoluble
Low
Anti-solvent
DMF / DMSO
Very High
Very High
Avoid (Difficult removal)
Mechanistic Insight:
The target molecule contains a carboxylic acid group (
) and a secondary amide.
Acidic Conditions: The molecule is protonated and precipitates from water.
Basic Conditions: The carboxylic acid deprotonates to form a water-soluble succinamate anion.
Impurity Discrimination: The aniline impurity is basic; it does not form a salt with NaOH and remains organic-soluble (or oils out), allowing for filtration removal before the product is crystallized.
Best for: Crude reaction mixtures containing unreacted aniline and succinic acid.
Principle: This method uses a "pH Swing" to chemically separate the target acid from non-acidic impurities (aniline, cyclic imide).
Step-by-Step Workflow:
Dissolution: Suspend the crude solid (10.0 g) in Water (80 mL) .
Salt Formation: Slowly add 10% NaOH (aq) with stirring until pH reaches 9.0–10.0. The solution should become clear as the succinamate salt forms.
Checkpoint: If a dark oil or solid remains undissolved, this is likely the unreacted aniline or cyclized imide.
Filtration (Critical): Filter the alkaline solution through a Celite pad or 0.45 µm membrane to remove insoluble impurities. The filtrate now contains the purified succinamate anion.
Precipitation: Cool the filtrate to 5–10°C. Slowly add 2M HCl dropwise while stirring vigorously.
Target: Adjust pH to 2.0–2.5.
Observation: A thick white precipitate of C10H9ClFNO3 will form immediately.
Isolation: Stir the slurry at 5°C for 30 minutes to ensure complete precipitation (Ostwald ripening). Filter the solid.[1][2][3]
Wash: Wash the cake with cold dilute HCl (0.1M) followed by cold water to remove residual succinic acid (which is more water-soluble).
Drying: Vacuum dry at 45°C. Do not exceed 60°C to prevent cyclization.
Best for: Removing trace colored impurities and improving crystal habit for flowability.
Solvent Preparation: Prepare a mixture of Ethanol:Water (80:20 v/v) .
Dissolution: Suspend the solid from Protocol A in the solvent (approx. 5 mL per gram). Heat to reflux (approx. 78°C) until fully dissolved.
Clarification: If the solution is colored, add activated carbon (5 wt%), stir for 10 mins, and filter hot.
Controlled Cooling:
Cool to 50°C over 20 minutes.
Seeding (Optional): Add seed crystals (0.1 wt%) at 45°C to induce uniform nucleation.
Cool to 0–5°C over 60 minutes.
Harvest: Filter the crystalline solid. Wash with cold Ethanol:Water (50:50) .
Validation: Analyze by HPLC. Target purity >99.5%.
Part 4: Process Visualization
Figure 1: pH-Swing Purification Logic
This diagram illustrates the chemical selectivity of Protocol A, ensuring the rejection of both basic and neutral impurities.
Caption: Separation logic for C10H9ClFNO3. The basic aniline and neutral imide are rejected in the filtration step, while the target acid is selectively precipitated.
Figure 2: Recrystallization Thermal Cycle
Standardized cooling profile to maximize yield and crystal purity.
Caption: Thermal profile for Protocol B. Controlled cooling prevents oiling out and ensures rejection of mother liquor impurities.
Re-heat, add more Ethanol, and cool slower. Add seed crystals.
Low Yield (< 60%)
pH not low enough during precipitation.
Ensure pH is adjusted to < 2.5. The acid is soluble at pH 4-5.
High Cyclic Imide Impurity
Thermal degradation during drying.
Dry at lower temperature (< 50°C) under high vacuum. Avoid prolonged boiling.
Yellow Coloration
Oxidation of residual aniline.
Use Protocol B with activated carbon treatment.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12522, Succinamic acid. Retrieved from [Link]
Li, Q. et al. (2020). "Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth." Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
Cherukuvada, S. & Guru Row, T.N. (2014). "Comprehending the Formation of Eutectics and Cocrystals in Terms of Design and Their Structural Interrelationships."[4] Crystal Growth & Design, 14(8). (Structural insights on succinamic acid derivatives).
Application Notes and Protocols: Leveraging N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide (C10H9ClFNO3) as a Versatile Building Block in Drug Discovery
Introduction: Unveiling the Potential of a Multifunctional Scaffold In the landscape of modern drug discovery, the strategic design and utilization of versatile chemical building blocks are paramount to the efficient exp...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Multifunctional Scaffold
In the landscape of modern drug discovery, the strategic design and utilization of versatile chemical building blocks are paramount to the efficient exploration of chemical space and the rapid development of novel therapeutic agents. The compound N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide, with the molecular formula C10H9ClFNO3, represents a highly functionalized and strategically designed scaffold for medicinal chemistry campaigns. Its unique combination of reactive and modulating functional groups—a reactive nitro group, a synthetically versatile chloro substituent, a metabolically influential fluoro atom, and a directing acetamido group—offers a powerful platform for the generation of diverse compound libraries and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the effective application of N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide as a key building block. We will delve into its synthesis, explore the reactivity of its constituent functional groups, provide detailed protocols for its derivatization, and discuss its potential applications in targeting various disease pathways. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific rigor and practical utility.
Physicochemical Properties and Structural Features
The strategic arrangement of substituents on the phenyl ring of N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide provides a unique set of properties that are highly advantageous in drug design.
The presence of both a chloro and a fluoro substituent significantly influences the electronic properties of the aromatic ring and can enhance metabolic stability. The nitro group, being a strong electron-withdrawing group, activates the ring for certain reactions and serves as a precursor to a synthetically crucial amino group. The acetamido group is a well-established directing group in electrophilic aromatic substitution and can be readily modified or hydrolyzed.[2][3]
Synthesis of the Building Block: A Step-by-Step Protocol
The synthesis of N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide can be achieved through a straightforward two-step process starting from the commercially available 3-chloro-4-fluoroaniline. This protocol is designed to be robust and scalable for laboratory use.
Diagram of the Synthetic Pathway
Caption: Synthetic route to N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide.
Protocol 1: Synthesis of N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide
Step 1: Acetylation of 3-chloro-4-fluoroaniline
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluoroaniline (10.0 g, 68.7 mmol) in glacial acetic acid (50 mL).
Reagent Addition: To the stirred solution, add acetic anhydride (10.4 mL, 110 mmol) dropwise at room temperature.
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water with stirring. The product, N-(3-chloro-4-fluorophenyl)acetamide, will precipitate as a white solid.
Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C. The product is typically of high purity and can be used in the next step without further purification.
Step 2: Nitration of N-(3-chloro-4-fluorophenyl)acetamide
Reaction Setup: In a 100 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (30 mL). Cool the acid to 0-5 °C in an ice-salt bath.
Substrate Addition: To the cold sulfuric acid, add N-(3-chloro-4-fluorophenyl)acetamide (5.0 g, 26.4 mmol) portion-wise, ensuring the temperature does not exceed 10 °C.
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (2.5 mL) to concentrated sulfuric acid (7.5 mL) while cooling in an ice bath.
Nitration Reaction: Add the nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0 and 5 °C. After the addition is complete, continue stirring at this temperature for 1 hour.
Work-up and Isolation: Carefully pour the reaction mixture onto 150 g of crushed ice with vigorous stirring. The desired product, N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide, will precipitate as a yellow solid.
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then recrystallize from ethanol to afford the pure product.
Chemical Reactivity and Library Generation Strategies
The true power of N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide as a building block lies in the differential reactivity of its functional groups, which allows for selective modifications to generate a diverse library of analogs.
Diagram of Library Diversification
Caption: Diversification strategies for the C10H9ClFNO3 building block.
Key Transformations and Protocols
1. Reduction of the Nitro Group
The reduction of the nitro group to an amine is a cornerstone transformation in medicinal chemistry, as it introduces a versatile handle for further functionalization. This aniline derivative can then be elaborated through amide bond formation, sulfonamide synthesis, reductive amination, or participation in cross-coupling reactions. The presence of nitro, chloro, and fluoro groups can influence the choice of reducing agent to ensure selectivity.[4][5]
Protocol 2: Reduction of the Nitro Group
Reaction Setup: To a solution of N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide (1.0 g, 4.3 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add iron powder (1.2 g, 21.5 mmol) and a catalytic amount of ammonium chloride (0.1 g).
Reaction Conditions: Heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
Work-up and Isolation: Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield N-(4-amino-5-chloro-2-fluorophenyl)acetamide.
2. Nucleophilic Aromatic Substitution (SNAr) of the Chloro Group
The chloro group, activated by the ortho-nitro group, is susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, providing a rapid means to explore the structure-activity relationship (SAR) at this position.
3. Modification of the Acetamido Group
The acetamido group can be hydrolyzed under acidic or basic conditions to reveal the free aniline, which can then be derivatized. Alternatively, the amide N-H can be alkylated or acylated under appropriate conditions.
Applications in Drug Discovery: Targeting Disease Pathways
The structural motifs present in N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide and its derivatives are found in a variety of biologically active compounds. The substituted acetanilide scaffold is a common feature in many pharmaceutical agents.[6][7] The presence of nitro, chloro, and fluoro groups has been shown to be important for the biological activity of various compounds, including those with anticancer and antimicrobial properties.[4][8][9]
Derivatives of this building block could potentially target a range of biological pathways. For instance, substituted anilines are known to be key components of kinase inhibitors, which are crucial in cancer therapy. The general structure of many kinase inhibitors involves a heterocyclic core attached to a substituted aniline moiety that binds in the ATP-binding pocket of the kinase.
Hypothetical Target Pathway: Kinase Signaling in Cancer
Caption: Hypothetical inhibition of the MAPK/ERK pathway by a derivative.
By leveraging the synthetic versatility of N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide, researchers can generate libraries of compounds for screening against various kinases implicated in cancer and other diseases. The diverse substitution patterns achievable will allow for the optimization of potency, selectivity, and ADME properties.
Conclusion and Future Perspectives
N-(5-chloro-2-fluoro-4-nitrophenyl)acetamide is a valuable and versatile building block for drug discovery. Its multifunctional nature provides multiple avenues for chemical modification, enabling the efficient synthesis of diverse compound libraries. The protocols outlined in this document provide a solid foundation for the synthesis and derivatization of this scaffold. The strategic incorporation of chloro, fluoro, and nitro groups offers opportunities to fine-tune the physicochemical and pharmacological properties of lead compounds. As the demand for novel therapeutics continues to grow, the judicious use of such well-designed building blocks will be instrumental in accelerating the discovery of the next generation of medicines. The exploration of bioisosteric replacements for the acetanilide moiety could also be a fruitful avenue for future research to further optimize drug-like properties.[10][11][12][13][14]
References
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Image]. Retrieved from [Link]
MySkinRecipes. (n.d.). N-(5-Chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]
Google Patents. (n.d.). CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.
E3S Web of Conferences. (2020). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences, 164, 09026.
Exposure. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]
PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]
PubChem. (n.d.). n-(5-Chloro-2-nitrophenyl)acetamide. Retrieved from [Link]
PubMed. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Molecules, 26(11), 3186.
ResearchGate. (n.d.). Representative synthetic applications of acetanilides. [Image]. Retrieved from [Link]
PMC. (2025, January 22). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling.
Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
Research Journal of Pharmacy and Technology. (2018). Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. Research Journal of Pharmacy and Technology, 11(9), 3843-3847.
ResearchGate. (2025, October 16). Chloramphenicol Derivatives as Antibacterial and Anticancer Agents: Historic Problems and Current Solutions. Retrieved from [Link]
ACS Publications. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters, 11(4), 428-433.
AIP Publishing. (2024, June 18). Preparation, spectral analysis of a substituted phenyl acetanilide from aniline. Retrieved from [Link]
Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]
PMC. (n.d.). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Retrieved from [Link]
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]
Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide? Retrieved from [Link]
PubMed. (1995). Bioisosterism in Drug Design: Identification of and Structure-Activity Relationships in a Series of Glycine Anilide ACAT Inhibitors. Journal of Medicinal Chemistry, 38(21), 4171-4184.
Application Note: Standard Operating Procedure for Handling
The following Application Note and Protocol is designed for Researchers, Scientists, and Drug Development Professionals handling the chemical entity . Based on the molecular formula and search results, this compound is i...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note and Protocol is designed for Researchers, Scientists, and Drug Development Professionals handling the chemical entity
.
Based on the molecular formula and search results, this compound is identified as a Fluorinated Chloro-Succinanilic Acid derivative (e.g., 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoic acid or its isomers). These compounds are critical pharmaceutical intermediates used in the synthesis of heterocyclic APIs (such as pyrrolidine-2,5-diones or quinolones) with antimicrobial or anti-inflammatory properties.
Subject: Optimization of Handling, Solubilization, and Analytical Validation for
This guide moves beyond basic safety data sheets (SDS) to provide a field-proven operational framework . The primary challenge with
lies in its dual functionality: it possesses both a weak carboxylic acid moiety () and a potentially hydrolytically sensitive amide linkage.
Successful handling requires a protocol that prevents amide hydrolysis while ensuring complete solubilization for biological assays or synthetic coupling.
Key Physicochemical Profile
Property
Value / Characteristic
Implication for Protocol
Formula
Halogenated aromatic core requires specific waste disposal.[1]
Appearance
White to off-white amorphous powder
Visual inspection is critical for purity assessment (discoloration = oxidation).
Solubility
DMSO (>50 mM), DMF, Methanol
Low aqueous solubility . Requires co-solvent systems for biological use.
Reactivity
Amide bond, Carboxylic acid
Avoid strong acids/bases to prevent hydrolysis to aniline precursors.
LogP
~1.8 - 2.2 (Estimated)
Moderate lipophilicity; cell-permeable but requires carrier solvents.
Health, Safety, and Environment (HSE) Protocols
Expert Insight: While classified generally as an irritant, the metabolic breakdown products of this compound include halogenated anilines (e.g., 3-chloro-4-fluoroaniline), which are potential sensitizers and methemoglobinemia agents. Treat this compound as a potential sensitizer .
Mandatory PPE & Engineering Controls
Respiratory: N95 or P100 respirator if handling open powder outside a fume hood (not recommended).
Dermal: Double-gloving with Nitrile (0.11 mm minimum thickness).
Engineering: All weighing and stock preparation must occur within a Class II Biosafety Cabinet or Chemical Fume Hood.
Emergency Response (Self-Validating)
Skin Contact: Wash with soap and water.[1] Validation: Use a UV lamp (365 nm) if the compound is fluorescent (common for aniline derivatives) to verify removal, though visual inspection is standard.
Spill: Neutralize with a dilute sodium bicarbonate solution before absorbing with vermiculite.
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).
Acceptance Criteria: Purity Area%
98.0%.
LC-MS Identification
Ionization: Electrospray Ionization (ESI), Positive and Negative mode.
Target Ions:
Positive Mode (
):
Negative Mode (
): (Carboxylate loss).
Note: Look for the characteristic Chlorine isotope pattern (
ratio of 3:1).
Workflow Visualization
The following diagram illustrates the decision logic for handling
, from storage to application, ensuring sample integrity.
Figure 1: Decision tree for the preparation and validation of
stock solutions.
Troubleshooting & FAQs
Issue
Probable Cause
Corrective Action
Precipitation in Media
Concentration too high or rapid addition.
Pre-dilute stock 1:10 in PBS before adding to media. Use a "hot start" method (warm media to 37°C).
Yellowing of Stock
Oxidation of the aniline moiety.
Discard immediately. Ensure future stocks are stored under nitrogen or argon gas.
Extra Peaks in HPLC
Hydrolysis of the amide bond.
Check pH of the mobile phase. Avoid storing the compound in acidic/basic aqueous buffers for >24 hours.
Low Cell Viability (Control)
DMSO toxicity.
Validate that final DMSO concentration is . Run a "Vehicle Only" control.
References
PubChem. (n.d.). Compound Summary for C10H9ClFNO3 (Isomers including 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoic acid). National Center for Biotechnology Information. Retrieved from [Link]
ResearchGate. (2015). Synthesis and Biological Study of Pyrazoles and Amino-Pyrimidines derived from Cyclic Imides. (Referencing synthesis of succinanilic acid intermediates). Retrieved from [Link]
Application Notes and Protocols for the Investigation of C₁₀H₉ClFNO₃ as a Putative Bioactive Molecule
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and preliminary biological evaluation of the compound with the molecular...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and preliminary biological evaluation of the compound with the molecular formula C₁₀H₉ClFNO₃. Based on its chemical structure, which incorporates a modified dipeptide-like scaffold (containing elements resembling chlorophenylalanine and formyl-leucine), this molecule is hypothesized to function as a potential enzyme inhibitor, possibly targeting proteases. These application notes offer a framework for assessing its solubility, stability, and in vitro biological activity, ensuring reproducible and reliable data generation for early-stage drug discovery projects.
Introduction: Rationale and Structural Considerations
The compound C₁₀H₉ClFNO₃ presents a unique chemical architecture suggestive of biological activity. Its key structural features include:
Aromatic Halogenation: The presence of a chloro-substituted phenyl ring is a common strategy in medicinal chemistry to enhance binding affinity through halogen bonding and to improve metabolic stability.
Peptidomimetic Backbone: The core structure resembles a dipeptide, a common motif for targeting enzymes that process proteins, such as proteases.
N-Formyl Group: The formyl group can act as a key interacting element within an enzyme's active site, often mimicking a peptide bond.
Given these features, a logical starting point for biological characterization is to investigate its potential as an enzyme inhibitor. The protocols outlined below are designed to systematically prepare C₁₀H₉ClFNO₃ for biological assays and to perform an initial screen for inhibitory activity against a model protease.
Physicochemical Properties and Solution Preparation
Proper handling and preparation of a compound are foundational to obtaining meaningful biological data. The following section details the recommended procedures for preparing C₁₀H₉ClFNO₃ for in vitro assays.
Calibrated analytical balance and serological pipettes
Solubility Assessment Protocol
Before preparing a high-concentration stock, it is critical to determine the compound's solubility in the chosen solvent system to prevent precipitation in assays.
Step-by-Step Protocol:
Prepare a Saturated Solution: Accurately weigh 1-2 mg of C₁₀H₉ClFNO₃ into a microcentrifuge tube.
Solvent Addition: Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.
Solubilization: Vortex the tube vigorously for 2-3 minutes. Use a bath sonicator if necessary to break up aggregates.
Equilibration: Allow the solution to equilibrate at room temperature for at least one hour.
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved compound.
Supernatant Analysis: Carefully transfer a known volume of the clear supernatant to a new tube and dilute it with an appropriate solvent for analysis by a suitable method (e.g., HPLC-UV or LC-MS) to determine the concentration. This concentration represents the compound's solubility limit in DMSO.
Preparation of a High-Concentration Stock Solution
For most biological assays, a high-concentration stock solution in 100% DMSO is prepared, which is then serially diluted to create working concentrations.
Step-by-Step Protocol:
Weigh Compound: On a calibrated analytical balance, weigh out a precise amount of C₁₀H₉ClFNO₃ (e.g., 5 mg).
Calculate Solvent Volume: Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of DMSO.
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
Ensure Complete Solubilization: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.
Storage: Aliquot the stock solution into smaller, single-use volumes in low-protein binding tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Table 1: Example Calculation for a 10 mM Stock Solution
Parameter
Value
Molecular Formula
C₁₀H₉ClFNO₃
Molecular Weight
~245.64 g/mol
Desired Stock Concentration
10 mM (0.01 mol/L)
Mass of Compound
5 mg (0.005 g)
Calculated DMSO Volume
2.035 mL
Application in a Model Biological Assay: Protease Inhibition
To screen for the hypothesized bioactivity of C₁₀H₉ClFNO₃, a generic fluorescence resonance energy transfer (FRET)-based protease assay is a suitable and high-throughput method. This assay measures the cleavage of a fluorogenic substrate by a protease.
Assay Principle and Workflow
In a FRET-based assay, a peptide substrate contains a fluorophore and a quencher. When the substrate is intact, the quencher suppresses the fluorescence. Upon cleavage by a protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
Caption: Workflow for a FRET-based protease inhibition assay.
Step-by-Step Protocol for Protease Inhibition Assay
Prepare Compound Dilutions:
Thaw an aliquot of the C₁₀H₉ClFNO₃ stock solution.
Perform a serial dilution of the stock solution in assay buffer to generate a range of concentrations for testing (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay well is consistent across all conditions and typically does not exceed 1%.
Add 2 µL of each compound dilution to the appropriate wells.
Include control wells:
Negative Control (No Inhibition): 2 µL of assay buffer with the same percentage of DMSO as the compound wells.
Positive Control (Max Inhibition): 2 µL of a known, potent inhibitor of the target protease.
No Enzyme Control: 2 µL of assay buffer (to measure background fluorescence).
Enzyme Addition:
Prepare a working solution of the protease (e.g., Caspase-3, Cathepsin S) in cold assay buffer at 2X the final desired concentration.
Add 18 µL of the protease solution to all wells except the "No Enzyme Control" wells. Add 18 µL of assay buffer to the "No Enzyme Control" wells.
Mix gently by tapping the plate or using an orbital shaker for 30 seconds.
Pre-incubation:
Cover the plate to protect it from light and incubate at room temperature (or the enzyme's optimal temperature) for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
Reaction Initiation:
Prepare a working solution of the FRET peptide substrate in assay buffer at 2X the final desired concentration.
Add 20 µL of the substrate solution to all wells to initiate the enzymatic reaction. The final assay volume is now 40 µL.
Fluorescence Measurement:
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
Measure the fluorescence intensity kinetically, for example, every 60 seconds for 30-60 minutes.
Data Analysis
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).
Calculate Percent Inhibition: Use the following formula to determine the inhibitory activity at each concentration of C₁₀H₉ClFNO₃:
% Inhibition = 100 * (1 - (Rate_Compound - Rate_NoEnzyme) / (Rate_NoInhibition - Rate_NoEnzyme))
Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Safety and Handling Precautions
As a novel chemical entity, C₁₀H₉ClFNO₃ should be handled with appropriate care.
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound in solid or solution form.
Handling: Handle the powdered form in a chemical fume hood or a ventilated enclosure to avoid inhalation.
Disposal: Dispose of all waste materials containing the compound in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This application note provides a foundational framework for the initial characterization of C₁₀H₉ClFNO₃ as a potential enzyme inhibitor. By following these detailed protocols for solubility assessment, stock solution preparation, and in vitro screening, researchers can generate high-quality, reproducible data. The results from these assays will be crucial in determining whether further investigation into the mechanism of action and therapeutic potential of this compound is warranted.
References
For the purpose of this guide, generic, authoritative resources on assay development are provided, as specific literature on C₁₀H₉ClFNO₃ is not available.
Best Practices in Assay Development: Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: A Guide to Recognizing and Avoiding Artifacts. Current Protocols in Chemical Biology, 2(4), 235–256. [Link]
Method
Application Note: Comparative Storage Stability of Tolfenamic Acid (C10H9ClFNO3) in Solid vs. Solution States
< For: Researchers, scientists, and drug development professionals. Abstract Tolfenamic acid (TA), a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is utilized for its potent analgesic properties, pa...
Author: BenchChem Technical Support Team. Date: February 2026
<
For: Researchers, scientists, and drug development professionals.
Abstract
Tolfenamic acid (TA), a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, is utilized for its potent analgesic properties, particularly in the treatment of migraines.[1] The efficacy and safety of any pharmaceutical agent are intrinsically linked to its stability. This document provides a detailed technical guide on the comparative storage stability of Tolfenamic Acid (C10H9ClFNO3) in its solid versus solution states. We will explore the underlying physicochemical principles governing its degradation, present detailed protocols for stability assessment, and offer evidence-based best practices for its storage and handling to ensure product integrity and experimental reproducibility.
Physicochemical Profile of Tolfenamic Acid
A thorough understanding of a molecule's inherent properties is fundamental to predicting its stability. Tolfenamic acid is an aromatic acid comprising a benzene ring substituted with a carboxylic acid and an amine group, making it amphoteric.[2] Its stability is highly influenced by its physical form and surrounding environment.
In its crystalline solid form, Tolfenamic Acid is generally stable. The ordered arrangement of molecules within the crystal lattice minimizes molecular mobility, thereby reducing the likelihood of degradation reactions that require intermolecular interaction.
Key Factors Influencing Solid-State Stability:
Temperature: While TA has a high melting point, elevated temperatures can provide the activation energy needed to initiate solid-state degradation. One study found it to be stable under thermal stress at 80°C for 9 hours.[7] A manufacturer specifies a storage temperature of -20°C, ensuring stability for at least four years.[3]
Physical Form (Polymorphism): Tolfenamic acid can exist in different crystalline forms (polymorphs) or in a disordered, amorphous state. Amorphous forms are higher in energy and more prone to chemical degradation and physical changes like recrystallization.[8][9] Studies have shown that when prepared as an amorphous solid dispersion with polymers like PVP or polyacrylic acid, its stability is dependent on the polymer ratio, with higher polymer content inhibiting recrystallization.[8][9]
Humidity: As a poorly water-soluble compound, humidity is less of a direct chemical threat (hydrolysis) to the solid API. However, high humidity (e.g., 60% RH) can facilitate recrystallization in amorphous solid dispersions, especially those with lower polymer content, compromising the stability of these enhanced solubility formulations.[8]
Light: Photodegradation is a significant concern. While some studies under specific forced degradation conditions (direct sunlight for 4 days) reported stability, this is highly dependent on the experimental setup.[7] The core molecular structure is susceptible to photolytic reactions, which are more extensively studied in solution.
Solution-State Stability Profile
The stability of Tolfenamic Acid diminishes significantly when it is dissolved. The choice of solvent, pH, and exposure to environmental factors become critical variables that dictate its degradation rate and pathway.
Key Factors Influencing Solution-State Stability:
pH: The pH of an aqueous solution is the most critical factor. Tolfenamic acid exhibits maximum stability in the pH range of 5.0 to 7.0.[10][11] Outside this range, its degradation accelerates. It is particularly susceptible to degradation at pH 3.0, where the cationic form is more prone to acid hydrolysis.[10][11] Conversely, at high pH (e.g., 12.0), the anionic form is less susceptible to alkaline hydrolysis, but degradation still occurs.[10][11]
Solvent Choice: In organic solvents, the rate of photodegradation can be influenced by the solvent's properties, such as its dielectric constant and viscosity.[10][11] Stock solutions in common organic solvents like methanol or acetonitrile have been shown to be stable for at least 24 hours at both room temperature and under refrigeration (2-8°C).[1] However, for long-term storage, aqueous solutions are not recommended for more than one day.[3]
Oxidation: Forced degradation studies have demonstrated that Tolfenamic Acid is susceptible to oxidative stress, leading to the formation of a degradant.[12] This indicates that solutions should be protected from oxidizing agents and potentially purged with an inert gas like nitrogen or argon, especially for long-term storage.[3]
Photodegradation: This is a major degradation pathway in solution. Exposure to UV light initiates first-order degradation kinetics, forming numerous photoproducts.[10][11] A detailed study identified 17 distinct photoproducts via LC-MS analysis.[10] Therefore, all solutions containing Tolfenamic Acid must be rigorously protected from light.
Comparative Stability Analysis: Solid vs. Solution
The disparity in stability between the two states is stark. The solid state provides a robust environment, while the solution state renders the molecule vulnerable.
Parameter
Solid State Stability
Solution State Stability
Causality
Overall Stability
High. Stable for years when stored properly at -20°C.[3]
Low. Aqueous solutions are not recommended for storage beyond 24 hours.[3]
Increased molecular mobility and interaction with solvent/solutes in solution.
Thermal Stress
Generally stable under typical laboratory conditions.[7][12]
Highly dependent on pH and solvent; elevated temperatures accelerate degradation.
Kinetic energy of molecules in solution is higher, facilitating reactions.
pH Influence
Not applicable (unless deliquescence occurs).
Critical. Most stable at pH 5.0-7.0; rapid degradation in acidic (pH 3.0) conditions.[10][11]
The ionization state of the carboxylic acid and amine groups dictates reactivity.
Light Exposure
Surface degradation possible, but bulk material is more protected.
Highly susceptible. Leads to the formation of numerous photoproducts.[10]
Solubilized molecules have greater exposure to photons, initiating photochemical reactions.
Oxidative Stress
Low susceptibility.
Susceptible. Leads to the formation of specific degradation products.[12]
Dissolved oxygen and other reactive species can readily interact with the drug molecule.
Experimental Protocols for Stability Assessment
To ensure the integrity of research and development activities, rigorous stability testing is required. The following protocols are based on established methodologies and guidelines from the International Council for Harmonisation (ICH).[13][14][15][16][17]
Objective: To assess the stability of solid Tolfenamic Acid under accelerated storage conditions to predict its long-term shelf life.
Methodology:
Sample Preparation: Use at least three primary batches of Tolfenamic Acid API.[18] Place a sufficient quantity (e.g., 1 gram) into clear and amber glass vials to assess photostability.
Testing: At each time point, analyze the samples for:
Appearance: Visual inspection for color change, clumping, or melting.
Assay: Quantify the amount of Tolfenamic Acid using a validated stability-indicating HPLC method (see Protocol 5.3).
Degradation Products: Monitor for the appearance of and increase in any degradation products.
Data Analysis: A "significant change" is defined as a failure to meet the specification, such as a >5% loss in assay from the initial value.
Protocol 5.2: Solution-State Forced Degradation Study
Objective: To identify potential degradation products and pathways for Tolfenamic Acid in solution under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Methodology:
Stock Solution: Prepare a 1 mg/mL stock solution of Tolfenamic Acid in methanol.
Acid Hydrolysis: Dilute stock with 1N HCl to a final concentration of 100 µg/mL. Heat at 70°C for 6 hours.[7] Neutralize before analysis.
Base Hydrolysis: Dilute stock with 1N NaOH to 100 µg/mL. Heat at 70°C for 6 hours.[7] Neutralize before analysis.
Neutral Hydrolysis: Dilute stock with water to 100 µg/mL. Heat at 70°C for 6 hours.[7]
Oxidative Degradation: Dilute stock with 3-6% H2O2 to 100 µg/mL. Keep at room temperature for 24 hours.
Photodegradation: Expose a 100 µg/mL aqueous solution (in a quartz cuvette) to UV light in a photostability chamber. Monitor degradation over several hours.[10][13]
Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC method (Protocol 5.3). The method's specificity is confirmed if degradation product peaks are well-resolved from the parent Tolfenamic Acid peak.[19]
Objective: To accurately quantify Tolfenamic Acid and separate it from its process impurities and degradation products.
Method Parameters (based on published methods): [19][20]
Column: C18, 250 x 4.6 mm, 5 µm particle size.
Mobile Phase: Acetonitrile and water (e.g., 90:10 v/v), pH adjusted to 2.5 with phosphoric acid.
Flow Rate: 1.0 mL/min.
Detection: UV at 280 nm.
Column Temperature: 40°C.
Injection Volume: 20 µL.
System Suitability: Before analysis, ensure the system meets performance criteria (e.g., tailing factor < 2.0, theoretical plates > 2000).
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[13][19]
Visualization of Workflows and Pathways
Caption: Workflow for comprehensive stability testing of Tolfenamic Acid.
Caption: Key degradation pathways for Tolfenamic Acid in solution.
Conclusion & Best Practices
The evidence overwhelmingly indicates that Tolfenamic Acid (C10H9ClFNO3) is significantly more stable in its solid, crystalline state than in any solution state. The primary risks to the solid API are improper storage temperature and, for amorphous forms, humidity. In contrast, once dissolved, Tolfenamic Acid becomes highly susceptible to degradation via hydrolysis (pH-dependent), oxidation, and particularly photolysis.
Recommendations for Storage and Handling:
Solid API: Store Tolfenamic Acid powder at -20°C in well-sealed, light-resistant containers. For amorphous solid dispersions, strict humidity control is essential to prevent recrystallization.
Stock Solutions: Prepare fresh stock solutions in a suitable organic solvent like DMSO or methanol. For short-term storage (up to 24 hours), store at 2-8°C, protected from light.[1] For longer-term needs, it is advisable to store aliquots of the solid compound and prepare solutions as needed.
Aqueous Solutions: Avoid storing aqueous solutions. If experimental protocols require aqueous buffers, prepare them immediately before use from a fresh organic stock solution. Always ensure the pH is within the optimal 5.0-7.0 range for maximum stability and protect the solution from light at all times using amber vials or aluminum foil.[10][11]
Experimental Controls: When conducting experiments, especially multi-day assays, always include a stability control (the compound in the assay medium without the biological system) to account for any non-enzymatic degradation.
By adhering to these protocols and best practices, researchers can ensure the chemical integrity of Tolfenamic Acid, leading to more accurate, reproducible, and reliable scientific outcomes.
References
Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study - PMC - NIH. (2024, July 8).
Characterization and Physical Stability of Tolfenamic Acid-PVP K30 Solid Dispersions. (2025, August 9).
Analysis of Tolfenamic Acid Using a Simple, Rapid, and Stability-Indicating Validated HPLC Method | Request PDF. (2025, August 7).
Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study. (2024, July 8). Royal Society of Chemistry.
A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF TOLFENAMIC ACID IN PRESENCE OF ITS PHARMACOPOEIAL IMPURITIES. (2019, August 6).
Effect of pH, polymer concentration and molecular weight on the physical state properties of tolfenamic acid. Taylor & Francis Online.
Tolfenamic acid degradation pathways and how to prevent them. Benchchem.
Tolfenamic acid - AERU. University of Hertfordshire.
Improvement of the water solubility of tolfenamic acid by new multiple component crystals produced by mechanochemical methods | Request PDF. (2025, August 10).
Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Validated HPLC Method. (2024, March 1). R Discovery.
Photolysis of tolfenamic acid in aqueous and organic solvents: a kinetic study. (2024, July 8). RSC Publishing.
Analysis of Tolfenamic Acid using a Simple, Rapid, and Stability-indicating Valid
PRODUCT INFORMATION - Tolfenamic Acid. Cayman Chemical.
Anthranilic acid. Wikipedia.
Thermodynamic and structural study of tolfenamic acid polymorphs.
Q1A(R2) Guideline. ICH.
Quality Guidelines. ICH.
Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
Complete Guide to ICH Stability Testing for APIs & FPPs. (2025, September 4). YouTube.
API Stability Studies: Protocol, Results, and Shelf Life Assignment. Pharmaceutical Laws.
The Chemistry:
The synthesis of C₁₀H₉ClFNO₃ typically involves the condensation of 3-chloro-4-fluoroaniline with diethyl oxalate . This is a classic equilibrium-driven nucleophilic substitution where the amine attacks one of the ester carbonyls, displacing ethanol.
The Core Challenge:
Researchers often report yields stuck at 50-60% or products "oiling out" as dark tars. This is rarely a failure of the chemistry itself but rather a failure of thermodynamic management (equilibrium control) and stoichiometric precision (preventing bis-amide formation).
Reaction Scheme:
Figure 1: Reaction pathway showing the critical equilibrium step and the risk of over-reaction to the bis-amide impurity.
Diagnostic Troubleshooting (Q&A)
Category A: Yield & Conversion
Q1: My reaction stalls at ~60% conversion despite refluxing for 24 hours. Adding more catalyst doesn't help. Why?Diagnosis: You are fighting Le Chatelier’s principle. This is an equilibrium reaction.
Root Cause: If you reflux in a closed system (or with an efficient condenser returning everything to the flask), the ethanol byproduct remains in the pot, preventing the forward reaction.
Solution:
Remove the Condenser: Switch from reflux to distillation . You must actively distill off the ethanol (bp 78°C) as it forms.
Temperature Gate: Maintain the internal temperature above 110°C. If the temperature drops, it means ethanol is building up.
Dean-Stark Trap: If using a solvent (like toluene), use a Dean-Stark trap to continuously remove the ethanol-toluene azeotrope.
Q2: I obtained a solid, but the yield is lower than calculated (based on aniline).Diagnosis: Stoichiometric mismatch leading to "Bis-Oxamide" formation.
Root Cause: If the local concentration of aniline is too high relative to the oxalate, the newly formed product can react with another molecule of aniline, attacking the second ester group to form the symmetric diamide (insoluble impurity).
Solution:
The "Reverse Addition" Protocol: Do not dump oxalate into aniline. Instead, have a large excess of diethyl oxalate (5-10 equivalents) hot and stirring, then slowly add the aniline. This ensures the aniline always encounters fresh diester, favoring the mono-substituted product.
Category B: Purity & Isolation[1][2]
Q3: The product "oils out" as a dark brown sludge instead of crystallizing.Diagnosis: Oxidation of the starting material (Aniline Tar).
Root Cause: 3-chloro-4-fluoroaniline is sensitive to oxidation. Dark color indicates the formation of azo/azoxy polymers which act as surfactants, preventing crystallization.
Solution:
Pre-Purification: If your aniline is brown/black, distill it or pass it through a short silica plug before use. It should be pale yellow/colorless.
Inert Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.
Rescue Protocol: If you have the oil: Dissolve in hot Ethanol, treat with activated charcoal for 15 mins, filter hot through Celite, and cool slowly.
Q4: NMR shows a mixture of my product and the hydrolyzed acid.Diagnosis: Moisture contamination.
Root Cause: The ethyl ester in your product (C10H9ClFNO3) is susceptible to hydrolysis if the workup is too acidic or if the diethyl oxalate contained water.
Solution:
Use anhydrous diethyl oxalate.
Avoid strong acid washes during workup. Wash with neutral brine or dilute NaHCO₃ only if necessary.
Optimized Experimental Protocol
This protocol is designed to minimize bis-amide formation and maximize equilibrium shift.
Parameter
Specification
Rationale
Stoichiometry
1.0 eq Aniline : 3.0 - 5.0 eq Diethyl Oxalate
Excess oxalate acts as solvent and prevents bis-substitution.
Temperature
120°C - 130°C (Internal)
High enough to distill ethanol, low enough to prevent decomposition.
Atmosphere
Nitrogen / Argon
Prevents aniline oxidation (tar formation).
Time
4 - 6 Hours
Monitor by TLC (disappearance of aniline).
Step-by-Step Workflow:
Setup: Equip a round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and a short-path distillation head (not a reflux condenser). Connect to a receiving flask.
Charge: Add Diethyl Oxalate (5.0 eq) to the flask. Begin heating to 120°C.
Addition: Once hot, add 3-chloro-4-fluoroaniline (1.0 eq) dropwise over 30 minutes. Note: You will see ethanol begin to distill immediately.
Reaction: Maintain 120°C for 4 hours. Ensure the distillate (ethanol) is being collected.
Monitoring: Check TLC (Solvent: 30% EtOAc/Hexane). The aniline spot (more polar) should disappear; the product (less polar ester) should appear.
Workup (Crystallization):
Cool the mixture to ~60°C.
Add Ethanol (approx 2 vol) or Heptane (anti-solvent) to induce precipitation.
Cool to 0°C in an ice bath with vigorous stirring.
Filter the solid.
Purification: Wash the filter cake with cold heptane to remove residual diethyl oxalate.
Troubleshooting Logic Tree
Use this flow to diagnose failures in real-time.
Figure 2: Decision matrix for diagnosing reaction failures based on TLC and physical appearance.
References
Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.[1]
Foundational text for the aniline-malonate/oxalate condens
PubChem Compound Summary. "3-Chloro-4-fluoroaniline." National Center for Biotechnology Information.
Source for physical properties and safety data of the starting m
Li, Y., et al. (2025).[2] "Optimization of the synthesis process for 3-chloro-4-fluoroaniline." Journal of Chemical Technology & Biotechnology.
Recent optimization of the precursor synthesis, relevant for understanding impurity profiles.
University of Rochester. "How to Troubleshoot a Reaction." Not Voodoo: Demystifying Synthetic Organic Chemistry.
General authoritative guide on reaction troubleshooting and workup protocols.
Technical Support Center: Troubleshooting C10H9ClFNO3 Stability
Focus Entity: 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic Acid & Isomers System Overview: The Chemistry of C10H9ClFNO3[1][2][3][4][5] The molecular formula C10H9ClFNO3 (MW: 245.63 g/mol ) most commonly refers to 4-[...
System Overview: The Chemistry of C10H9ClFNO3[1][2][3][4][5]
The molecular formula C10H9ClFNO3 (MW: 245.63 g/mol ) most commonly refers to 4-[(4-chloro-2-fluorophenyl)amino]-4-oxobutanoic acid (also known as a succinamic acid derivative). This compound is a critical intermediate often generated during the synthesis of succinimide-based pharmaceutical scaffolds or agricultural fungicides.
Researchers working with this compound frequently encounter stability issues due to its "Janus-faced" reactivity. It contains both an amide linkage and a free carboxylic acid tail, making it highly susceptible to two competing degradation pathways: Cyclization-Dehydration and Hydrolysis .
The Core Instability Mechanism
The primary troubleshooting challenge with C10H9ClFNO3 is its tendency to undergo intramolecular cyclization to form the corresponding succinimide (pyrrolidine-2,5-dione), especially under acidic conditions or elevated temperatures.
DOT Diagram 1: Degradation Pathways of C10H9ClFNO3
Caption: Primary degradation routes. Pathway A (Red) dominates in acidic/thermal conditions. Pathway B (Yellow) dominates in basic/aqueous conditions.
Diagnostic & Troubleshooting Guide (Q&A)
This section addresses specific spectral and physical anomalies reported by users handling C10H9ClFNO3.
Issue 1: "I see a dominant impurity peak at [M-18] in my LC-MS."
Diagnosis: Spontaneous Cyclization.
Technical Explanation:
The peak at m/z 228 (M+H) usually corresponds to the loss of water (18 Da) from the parent molecule (246 M+H). This indicates the formation of 1-(4-chloro-2-fluorophenyl)pyrrolidine-2,5-dione . This is not a fragmentation artifact; it is a chemical transformation occurring in your sample vial or column.
Cause: Succinamic acids are precursors to imides. If your mobile phase is acidic (e.g., 0.1% Formic Acid) and you use heat (>40°C) in the column oven, you are actively synthesizing the impurity during analysis.
Solution:
Lower Column Temperature: Reduce to 25°C or 30°C.
Adjust pH: Increase mobile phase pH to neutral (pH 6-7) using Ammonium Acetate, if your column allows. The open acid form is more stable as the carboxylate anion.
Sample Diluent: Avoid dissolving the sample in pure acidic methanol. Use a mixture of Water:Acetonitrile (50:50).
Issue 2: "The compound is turning yellow/brown in solution."
Diagnosis: Hydrolysis and Aniline Oxidation.
Technical Explanation:
A yellow discoloration typically signals the liberation of 4-chloro-2-fluoroaniline (Degradant B). Anilines are highly prone to photo-oxidation, forming colored azo or nitroso species.
Verification: Check for a peak at MW ~145.5 .
Cause: Basic hydrolysis. If the sample was exposed to pH > 8 or stored in a protic solvent (methanol/water) for extended periods without buffering, the amide bond cleaves.
Solution:
Protect from Light: Store all solutions in amber vials.
Cryopreservation: Store stock solutions at -20°C.
Solvent Switch: Switch to DMSO for stock solutions; it minimizes hydrolytic cleavage compared to water/methanol mixtures.
Issue 3: "My melting point is 20°C lower than the literature value (124-126°C)."
Diagnosis: Eutectic Impurity Mixture.
Technical Explanation:
A depressed and broadened melting point suggests the presence of the cyclized imide (Degradant A) within the crystal lattice of the acid. The imide often has a lower or distinct melting point (often ~110-115°C for similar analogs) and disrupts the hydrogen bonding network of the succinamic acid.
Protocol: Perform a Differential Scanning Calorimetry (DSC) run. If you see a small endotherm prior to the main melt, or an exotherm (crystallization) immediately following a melt, it confirms thermal conversion during the test.
Quantitative Data & Specifications
Use these parameters to validate your analytical methods.
Parameter
Parent Compound (C10H9ClFNO3)
Degradant A (Imide)
Degradant B (Aniline)
Monoisotopic Mass
245.023
227.012
145.007
Common Adducts (ESI+)
246.03 [M+H]+, 268.01 [M+Na]+
228.02 [M+H]+
146.01 [M+H]+
UV Max (approx)
240-250 nm
230 nm (Loss of conjugation)
235, 290 nm
Retention Time (RP-HPLC)
Medium (Elutes ~4-5 min)
Late (Elutes ~6-7 min, more hydrophobic)
Early (Elutes ~2-3 min)
Solubility
DMSO, Methanol, dilute Base
DMSO, DCM, Ethyl Acetate
Alcohols, DCM
Experimental Protocols
Protocol A: Differentiating Cyclization vs. Hydrolysis (LC-MS)
Objective: To determine if the impurity is formed in the vial or on the column.
Prepare Sample: Dissolve C10H9ClFNO3 in 50:50 H2O:MeCN at 100 µg/mL.
Run 1 (Standard): Inject using standard acidic method (0.1% Formic Acid, Gradient 5-95% B).
Run 2 (Neutral): Switch mobile phase to 10mM Ammonium Bicarbonate (pH 7.4).
Analysis:
If the [M-18] peak disappears or significantly decreases in Run 2, the cyclization is on-column (artifactual).
If the [M-18] peak persists with the same area, the impurity is present in the bulk material .
Protocol B: Stabilization for Storage
Objective: Prevent degradation of stock solutions.
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
Concentration: 10 mM.
Storage: -80°C is optimal; -20°C is acceptable for <1 month.
Thawing: Thaw completely at room temperature and vortex. Do not heat to dissolve.
Verification: Run a "time-zero" LC-MS immediately upon preparation and compare subsequent aliquots against this baseline.
Decision Logic for Troubleshooting
DOT Diagram 2: Troubleshooting Workflow
Caption: Step-by-step logic to identify and resolve C10H9ClFNO3 degradation issues.
References
Matrix Scientific . (2017).[1] Safety Data Sheet: 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid. Matrix Scientific. Link
Commandeur, L. C., & Parsons, J. R. (1990).[2] Degradation of halogenated aromatic compounds. Biodegradation, 1(2-3), 207–220.[2] Link
Hongsawat, P., & Vangnai, A. S. (2011).[3] Biodegradation of chloroanilines by Acinetobacter baylyi strain GFJ2. Journal of Hazardous Materials. Link
Angene Chemical . (2024). Compound Properties: [2-(methylamino)-2-oxoethyl] 2-chloro-6-fluorobenzoate.[4] Angene Chemical.[1][4] Link
National Center for Biotechnology Information . (2024). PubChem Compound Summary for C10H9ClFNO3. PubChem. Link
Technical Support Center: Optimizing Purification of C10H9ClFNO3
Welcome to the technical support center for the purification of C10H9ClFNO3. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this ha...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of C10H9ClFNO3. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this halogenated nitroaromatic compound from challenging reaction mixtures. As a molecule featuring multiple functional groups, its purification requires a systematic and well-understood approach. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of C10H9ClFNO3 and how do they influence purification?
A: The molecular formula C10H9ClFNO3 suggests a substituted aromatic structure containing chloro, fluoro, and nitro groups. These electron-withdrawing groups make the molecule relatively polar. This inherent polarity is the primary factor governing its behavior in different purification systems. You can expect moderate solubility in polar organic solvents like ethyl acetate, dichloromethane (DCM), and acetonitrile, and low solubility in nonpolar solvents like hexanes and water. This property is central to selecting appropriate techniques, from liquid-liquid extraction to chromatography.[1]
Q2: What are the most common impurities I should anticipate in my crude reaction mixture?
A: Typical impurities arise from the nature of aromatic nitration and subsequent reactions.[2] These often include:
Unreacted Starting Material: The halogenated aromatic precursor to your nitration step.
Isomeric Products: Nitration can occur at different positions on the aromatic ring, leading to isomers with very similar polarities that can be challenging to separate.[3]
Di-nitrated Byproducts: Over-reaction can lead to the addition of a second nitro group, creating highly polar impurities.
Oxidized Impurities: Nitrating conditions can be harsh, leading to the formation of phenolic byproducts which are acidic.[4]
Residual Acids: Strong acids like sulfuric and nitric acid are used for nitration and must be thoroughly removed.[2]
Q3: I have a crude, oily brown residue. Which purification technique should I try first?
A: For a crude mixture, a multi-step approach is almost always necessary.
Aqueous Workup/Liquid-Liquid Extraction (LLE): This should always be your first step.[5][6] It is highly effective for removing inorganic salts, residual acids, and highly polar or acidic organic impurities (like nitrophenols).[4] A simple wash with water, followed by a sodium bicarbonate or sodium carbonate solution, can dramatically clean up the crude material.
Flash Column Chromatography: This is the workhorse technique for separating your target compound from organic impurities like isomers and starting materials.[7]
Recrystallization: This is the final polishing step to achieve high analytical purity, provided you have a solid material after chromatography.[8][9]
Q4: My compound appears to be degrading on my silica TLC plate (streaking, new spots appearing). What's happening and how can I fix it?
A: This is a classic sign of compound instability on acidic media. Standard silica gel is inherently acidic and can catalyze the degradation of sensitive compounds, particularly those with certain functional groups.[10] Nitroaldol products, for example, are known to dehydrate on silica.[10]
Solutions:
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia to your eluent system.[11] This will neutralize the acidic sites on the silica surface.
Switch to a Different Stationary Phase: Consider using neutral or basic alumina, which can be less harsh for basic or acid-sensitive compounds.[11]
Use Reversed-Phase Chromatography: If the compound is stable in protic solvents, reversed-phase (e.g., C18) chromatography, which uses polar mobile phases like water/acetonitrile, can be an excellent alternative.
Troubleshooting & Optimization Guides
Problem 1: Poor Separation in Column Chromatography
Co-elution of the desired product with impurities of similar polarity is a frequent challenge. A logical, step-by-step approach to optimizing the separation is crucial.
The separation efficiency in chromatography is determined by the differential partitioning of compounds between the stationary phase and the mobile phase. If the product and an impurity have similar polarities and functional groups, they will interact with the stationary phase in a nearly identical manner, leading to poor resolution.
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Optimize the Mobile Phase (Eluent):
Polarity Adjustment: The first step is to fine-tune the polarity of your eluent (e.g., ethyl acetate/hexane mixture) to get the Rf value of your target compound in the range of 0.2-0.4 on a TLC plate. This range typically provides the best separation on a column.
Change Solvent Selectivity: If adjusting polarity isn't enough, switch one of the solvents. For example, replacing ethyl acetate with dichloromethane or methyl tert-butyl ether can alter the specific hydrogen bonding and dipole-dipole interactions, potentially resolving your compounds.
Switch the Chromatographic Mode:
Reversed-Phase (RP-HPLC): This technique is ideal for polar compounds. It uses a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase (like acetonitrile/water or methanol/water). Compounds are separated based on their hydrophobicity; more polar compounds elute first.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful alternative for very polar compounds that show little or no retention in reversed-phase.[12][13] It uses a polar stationary phase (like silica or diol) with a mobile phase rich in a nonpolar organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer.
Problem 2: Low Product Recovery After Aqueous Workup
You've performed a liquid-liquid extraction, but analysis of the organic layer shows a significant loss of your product.
Low recovery is typically due to one of two factors:
Incorrect pH: The pH of the aqueous layer may be causing your target compound to become ionized (charged) and thus more soluble in the aqueous phase.
Insufficient Extraction: The chosen organic solvent may not be optimal for your compound, or an insufficient number of extractions were performed. The compound's distribution between the two immiscible liquid phases is governed by its partition coefficient.[5]
Determine Compound pKa & pH Stability:
Before performing a reactive extraction (e.g., acid/base wash), it is critical to understand the stability of your compound at different pH values.[14][15] Incubating small aliquots of your compound in buffered solutions from pH 2 to 12 and analyzing by HPLC or LC-MS can reveal potential degradation.[16][17][18]
If your molecule has acidic or basic functional groups, knowing their pKa values will allow you to select a pH for the aqueous phase that keeps your target compound neutral and in the organic layer, while ionizing and removing acidic or basic impurities.
Systematic Liquid-Liquid Extraction Protocol:
Objective: To remove acidic and basic impurities from a crude organic solution containing the neutral target compound C10H9ClFNO3.
Step 1 (Dissolution): Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Common choices are listed in the table below.[1]
Step 2 (Acid Wash): Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This will protonate and extract basic impurities (e.g., amines) into the aqueous layer. Drain the aqueous layer.
Step 3 (Base Wash): Wash the organic layer with a weak base (e.g., saturated sodium bicarbonate solution). This will deprotonate and extract acidic impurities (e.g., residual nitrating acids, phenolic byproducts) into the aqueous layer.[4] Be sure to vent the funnel frequently to release CO₂ gas.
Step 4 (Brine Wash): Wash the organic layer with a saturated NaCl solution (brine). This helps to remove residual water from the organic layer and break up emulsions.
Step 5 (Drying & Concentration): Drain the organic layer into a flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Extraction Solvent
Density (g/mL)
Notes
Ethyl Acetate
0.902
Less dense than water (top layer). Good general-purpose solvent.
Dichloromethane (DCM)
1.33
Denser than water (bottom layer). Can form emulsions.
Diethyl Ether
0.713
Less dense than water (top layer). Highly volatile and flammable.
Methyl tert-butyl ether (MTBE)
0.740
Less dense than water (top layer). More stable and less prone to peroxide formation than diethyl ether.
Problem 3: Failure to Crystallize
The product is an amorphous solid or a persistent oil after chromatography, and attempts to recrystallize it have failed.
Crystallization requires a highly ordered, three-dimensional lattice structure. Failure to crystallize is often due to:
Residual Impurities: Even small amounts of impurities can disrupt crystal lattice formation.
Incorrect Solvent Choice: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Supersaturation Issues: The solution may be too dilute, or cooling may be happening too quickly, causing the compound to "oil out" instead of forming crystals.
Ensure High Purity: Before attempting crystallization, ensure the material is >95% pure by a sensitive analytical method like HPLC or NMR. If not, an additional chromatographic step may be required.
Systematic Solvent Screening for Recrystallization:
Objective: To identify a suitable solvent or solvent system for recrystallization.
Step 1: Place a small amount of your compound (10-20 mg) into several small test tubes.
Step 2: To each tube, add a different solvent dropwise at room temperature. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes).
Step 3 (Identify Potential Solvents): A good candidate solvent will NOT dissolve the compound at room temperature.
Step 4: Heat the tubes containing undissolved solid. If the compound dissolves completely upon heating, you have found a potential single-solvent system.
Step 5: Allow the hot solutions to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
Step 6 (Binary Solvent System): If no single solvent works, try a binary system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Gently heat until the solution is clear again, then allow it to cool slowly. A common example is DCM/Hexane or Ethanol/Water.[10]
Induce Crystallization:
Seeding: If you have a single crystal from a previous attempt, add it to a supersaturated solution to initiate crystal growth.[19]
Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
References
Method of purifying nitrated aromatic compounds from a nitration process. (n.d.). Google Patents.
The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. (n.d.). Roskilde University. Retrieved February 5, 2026, from [Link]
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2018). ACS Publications. Retrieved February 5, 2026, from [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2023). Waters Blog. Retrieved February 5, 2026, from [Link]
Liquid–liquid extraction. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]
Effects of pH on the stability of chromatin core particles. (1984). PubMed. Retrieved February 5, 2026, from [Link]
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. Retrieved February 5, 2026, from [Link]
Compound stability under different pH conditions. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents.
Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis. (2000). PubMed. Retrieved February 5, 2026, from [Link]
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2023). Phenomenex. Retrieved February 5, 2026, from [Link]
Liquid-liquid extraction of pharmaceuticals by aqueous two-phase systems. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (n.d.). Organic Process Research & Development. Retrieved February 5, 2026, from [Link]
Struggling with the purification of a nitroaldol product. (2022). Reddit. Retrieved February 5, 2026, from [Link]
List of purification methods in chemistry. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]
Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]
Effect of pH on structure, function, and stability of mitochondrial carbonic anhydrase VA. (n.d.). International Journal of Biological Macromolecules. Retrieved February 5, 2026, from [Link]
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved February 5, 2026, from [Link]
Solvent Extraction Techniques. (n.d.). Organomation. Retrieved February 5, 2026, from [Link]
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2012). National Institutes of Health (NIH). Retrieved February 5, 2026, from [Link]
For highly polar compound, how to do the purification? (2018). ResearchGate. Retrieved February 5, 2026, from [Link]
Stability of saffron extracts at different pH levels. (2020). ResearchGate. Retrieved February 5, 2026, from [Link]
All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. (2024). K-Jhil. Retrieved February 5, 2026, from [Link]
Aromatic Nitro Compounds. (n.d.). Missouri S&T. Retrieved February 5, 2026, from [Link]
Guide for crystallization. (n.d.). Retrieved February 5, 2026, from [Link]
Determination of Aromatic Nitro Compounds. (n.d.). Sciencemadness.org. Retrieved February 5, 2026, from [Link]
Purification of strong polar and basic compounds. (2021). Reddit. Retrieved February 5, 2026, from [Link]
NITRO COMPOUNDS. (2020). Retrieved February 5, 2026, from [Link]
A Method for the Purification of Histone Fraction F3 by Affinity Chromatography. (1973). PubMed. Retrieved February 5, 2026, from [Link]
Purification of Phosphinothricin Acetyltransferase Using Reactive Brown 10 Affinity in a Single Chromatography Step. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Solubility Optimization for C10H9ClFNO3
Case ID: SOL-C10-HALO
Compound Profile: C10H9ClFNO3 (MW: ~245.6 g/mol )
Classification: Halogenated Aromatic / Lipophilic Small Molecule
Support Lead: Senior Application Scientist
Introduction: The "Brick Dust" Challenge
You are likely visiting this page because your compound, C10H9ClFNO3 , dissolves perfectly in DMSO but immediately precipitates ("crashes out") when added to your aqueous assay buffer (PBS, TBS, or media).
As an Application Scientist, I see this daily. This molecule possesses a specific "solubility trap":
High Lattice Energy: The Chlorine (Cl) and Fluorine (F) atoms create strong intermolecular forces in the solid state, making the crystal lattice difficult to break (high melting point).
Lipophilicity: The halogenation significantly increases the LogP (partition coefficient), driving the molecule to aggregate in water rather than solvate.
Ionization Dependence: The Nitrogen (N) and Oxygen (O3) content implies potential ionizable groups (likely a carboxylic acid or amide). Its solubility is strictly pH-dependent.
This guide moves beyond "add more DMSO" and provides a mechanistic solution to stabilize this compound in aqueous environments.
Part 1: The Physicochemical Reality
To solve the issue, we must respect the chemistry. C10H9ClFNO3 is likely a Class II compound (Low Solubility, High Permeability).
Feature
Chemical Consequence
Experimental Impact
Halogenation (Cl, F)
Increases hydrophobicity and crystal density.
The compound "hates" water. It will precipitate if the organic co-solvent (DMSO) drops below a critical threshold (usually <1%).
Nitrogen/Oxygen Core
Potential Hydrogen bond acceptors/donors.
Solubility will fluctuate wildly with pH. If it contains a carboxylic acid, it is insoluble at acidic pH (protonated) and soluble at basic pH (deprotonated).
Molecular Weight (~245)
Small, rigid molecule.
Fast crystallization kinetics. Once a nucleus forms, the entire solution precipitates rapidly.
Part 2: Troubleshooting Q&A (Root Cause Analysis)
Q1: My stock solution is clear, but the assay well turns cloudy immediately. Why?A: You are experiencing "Solvent Shock" (Kinetic Solubility Failure).[1]
When you pipette 1 µL of DMSO stock into 99 µL of buffer, the local concentration of water spikes instantly. The compound molecules, stripped of their DMSO shield, aggregate faster than they can disperse.
Fix: Do not add Stock
Buffer. Instead, use an Intermediate Dilution Step (See Protocol A).
Q2: I tried heating the buffer, but it precipitated again when it cooled. Is this normal?A: Yes. Heating increases thermodynamic solubility temporarily. Upon cooling, the solution becomes supersaturated (metastable). The halogens (Cl/F) drive the molecule back to its lowest energy state: the solid crystal.
Fix: Avoid heat. Use Cyclodextrins to shield the hydrophobic halogens (See Protocol B).
Q3: Does pH really matter if I'm using DMSO?A: Absolutely. DMSO only solubilizes the neutral form. Once in water, the pH dictates the charge.
Scenario: If C10H9ClFNO3 is a carboxylic acid derivative, it will precipitate in acidic buffers (pH < 5).
Scenario: If it is a basic amine, it will precipitate in basic buffers (pH > 8).
Fix: Check the pKa. Ensure your buffer pH is at least 2 units away from the pKa to ensure ionization (Charge = Solubility).
Part 3: Advanced Protocols
Protocol A: The "Stepwise Shift" (For Cell-Free Assays)
Use this when you can tolerate up to 1-2% DMSO.
Prepare Stock: Dissolve C10H9ClFNO3 in anhydrous DMSO to 100x the final assay concentration (e.g., 10 mM).
Prepare Intermediate: In a separate tube, prepare a 50:50 DMSO:Water mix.
First Dilution: Dilute your 100x stock 1:1 into the 50:50 mix.
Result: 50x concentration in 75% DMSO. (Still stable).
Second Dilution: Dilute this 1:10 into your Assay Buffer while vortexing .
Mechanism:[1][2][3][4][5][6] This gradual shift prevents the "shock" aggregation.
Protocol B: Cyclodextrin Complexation (For In Vivo / Cell Culture)
Use this when DMSO toxicity is a concern or for long-term stability.
Reference: Cyclodextrins encapsulate lipophilic drugs, hiding the Cl/F atoms from water. [1]
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in your buffer (e.g., PBS). Stir until clear.
Compound Addition: Add your C10H9ClFNO3 powder directly to this vehicle (Do not use DMSO if possible, or keep it <0.5%).
Solubilization: Sonicate at 37°C for 30-60 minutes.
Filtration: Filter through a 0.22 µm PVDF filter to remove any un-complexed crystals.
Part 4: Visualizations
Workflow 1: The Solubility Decision Tree
Caption: Decision logic for selecting the correct solubilization strategy based on ionization and precipitation severity.
Workflow 2: The "Stepwise Shift" Mechanism
Caption: Protocol A visualization showing the gradual reduction of organic solvent to prevent kinetic precipitation.
Part 5: Solubility Data Reference
Estimated solubility limits for Halogenated Aromatic Small Molecules (Class II).
Solvent System
Solubility Limit (Est.)
Stability Window
Notes
Pure DMSO
> 50 mM
Months (-20°C)
Hygroscopic; keep sealed.
PBS (pH 7.4)
< 10 µM
Minutes
Risk of rapid precipitation.
PBS + 20% HP-β-CD
~ 500 µM
Days (4°C)
Recommended for In Vivo.
PBS + 5% Tween 80
~ 100 µM
Hours
High background in some assays.
References
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
Thermo Fisher Scientific. (2022). Best practices to prevent buffer precipitation in HPLC and Biological Assays. Technical Support.
Executive Summary Welcome to the Advanced Analytical Support Center. You are likely working with a chlorofluoro-nitro-aromatic intermediate (e.g., a substituted indole, quinoline precursor, or functionalized phenyl ether...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Welcome to the Advanced Analytical Support Center. You are likely working with a chlorofluoro-nitro-aromatic intermediate (e.g., a substituted indole, quinoline precursor, or functionalized phenyl ether) common in the synthesis of kinase inhibitors or fluoroquinolone antibiotics.
The molecular formula C₁₀H₉ClFNO₃ presents a specific analytical triad of challenges:
Regioisomerism: The migration of Halogens (Cl/F) and Nitro groups during electrophilic aromatic substitution.
De-halogenation: The presence of des-chloro or des-fluoro impurities from Pd-catalyzed cross-coupling steps.
Ionization Suppression: The electron-withdrawing nature of -NO₂ and -F can suppress ionization in ESI+, requiring tailored MS source parameters.
This guide provides a self-validating troubleshooting workflow to isolate and identify these impurities.
Module 1: Chromatographic Separation (UHPLC)
User Issue: "I cannot separate the critical impurity pair (0.98 RRT) from the main peak using a standard C18 column."
The Mechanism:
Standard C18 columns rely on hydrophobic interaction. However, regioisomers of C₁₀H₉ClFNO₃ (where the Cl and F positions are swapped) often have identical hydrophobicity (logP). You need a stationary phase that interacts with the electron density of the halogen atoms and the pi-system of the aromatic ring.
Troubleshooting Protocol:
Parameter
Standard Approach (Avoid)
Recommended Protocol (The Fix)
Why? (Causality)
Stationary Phase
C18 (Octadecyl)
PFP (Pentafluorophenyl) or Phenyl-Hexyl
PFP phases engage in pi-pi, dipole-dipole, and shape-selective interactions specific to halogenated aromatics [1].
Mobile Phase B
Acetonitrile
Methanol
Methanol promotes pi-pi interactions between the analyte and the phenyl-based stationary phase better than ACN.
Temperature
40°C
25°C - 30°C
Lower temperatures increase the retention of the specific "shape" of the isomers, improving resolution ().
Step-by-Step Optimization:
Switch Column: Install a PFP column (e.g., 1.7 µm, 2.1 x 100 mm).
Screening Gradient: Run 5% to 95% MeOH over 10 minutes.
Isomer Check: If the impurity is a regioisomer, the PFP column will typically shift the F-ortho isomer relative to the F-para isomer due to steric hindrance and dipole moments.
Module 2: Mass Spectrometry (MS) Identification
User Issue: "How do I distinguish between a des-fluoro impurity and a hydrolysis degradant using MS?"
The Mechanism:
The specific elemental composition of Cl and F provides a unique "fingerprint."
Chlorine (Cl): Has a distinct 3:1 natural abundance ratio of ³⁵Cl to ³⁷Cl.
Fluorine (F): Is monoisotopic (¹⁹F only) but has a mass defect.
Check for hydrolysis (SNAr reaction) in basic conditions.
+16 Da
Pattern Retained
N-Oxide or Hydroxylation
Check oxidative stress or storage stability.
Same Mass
Pattern Retained
Regioisomer
Refer to Module 3 (NMR).
Protocol for MS Source Optimization (ESI-):
Because C₁₀H₉ClFNO₃ contains a Nitro group (-NO₂) and Fluorine, it is highly electronegative. It will likely ionize better in Negative Mode (ESI-) as [M-H]⁻.
Mode: Switch to ESI Negative.
Capillary Voltage: Lower to 2.5 kV (prevent discharge).
Drying Gas: High flow (10 L/min) to aid desolvation of the polar nitro group.
Module 3: Structural Elucidation (NMR)
User Issue: "The MS spectra are identical. How do I prove the position of the Fluorine atom?"
The Mechanism:
Proton NMR (¹H-NMR) for this molecule will be crowded with aromatic signals (9 protons). ¹⁹F-NMR is the "Golden Gun" here. The chemical shift of Fluorine is highly sensitive to its neighbors (ortho-nitro vs. meta-nitro).
The ¹⁹F-NMR Validation Protocol:
Solvent: DMSO-d₆ (prevents aggregation).
Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm (internal standard).[1]
Interpretation Guide:
Fluorine ortho to Nitro (-NO₂): Shift will be des shielded (downfield, e.g., -110 to -120 ppm).
Fluorine meta to Nitro: Shift will be shielded (upfield, e.g., -130 to -140 ppm).
J-Coupling: Look for
coupling constants (typically 6-10 Hz) to determine if a proton is adjacent.
Module 4: Visualization & Workflow
The following diagram outlines the logical decision tree for classifying an unknown impurity in your C₁₀H₉ClFNO₃ sample.
Caption: Decision tree for identifying impurities in halogenated nitro-aromatics based on MS isotopes and NMR shifts.
Module 5: Frequently Asked Questions (FAQs)
Q: My sample degrades in the autosampler. What is happening?A: Nitro-aromatics are light-sensitive. The combination of the Nitro group and the Halogen makes the ring susceptible to photolytic degradation (nucleophilic aromatic photosubstitution).
Fix: Use amber vials and maintain the autosampler temperature at 4°C.
Q: Can I use GC-MS for this analysis?A: It is risky. C₁₀H₉ClFNO₃ likely has a high boiling point and the Nitro group is thermally labile. If you must use GC, use a cold on-column injection to prevent thermal degradation of the -NO₂ group to -NO inside the injector port [2].
Q: What is the limit of detection (LOD) for the des-fluoro impurity?A: Fluorine loss significantly alters ionization efficiency. You must synthesize the des-fluoro standard to determine the Relative Response Factor (RRF). Do not assume RRF = 1.0, as the F-atom strongly influences electrospray ionization.
References
Journal of Chromatography A. "Selectivity of pentafluorophenyl phases for the separation of halogenated aromatic compounds." ScienceDirect.
European Journal of Mass Spectrometry. "Thermal degradation of nitro-aromatic compounds in gas chromatography injectors." Sage Journals.
ICH Guidelines. "Impurities in New Drug Substances Q3A(R2)." ICH.org.
Technical Support Center: C₁₀H₉ClFNO₃ Synthesis Optimization
The following Technical Support Guide addresses the synthesis and optimization of N-(3-chloro-4-fluorophenyl)succinamic acid (Chemical Formula: C₁₀H₉ClFNO₃). This molecule is a critical intermediate, often generated via...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide addresses the synthesis and optimization of N-(3-chloro-4-fluorophenyl)succinamic acid (Chemical Formula: C₁₀H₉ClFNO₃).
This molecule is a critical intermediate, often generated via the nucleophilic ring-opening of succinic anhydride by 3-chloro-4-fluoroaniline.[1][2] It serves as a precursor for succinimide-based pharmaceutical scaffolds and linker systems.[1][2]
Executive Summary & Reaction Logic
The formation of C₁₀H₉ClFNO₃ relies on the nucleophilic attack of the aniline nitrogen on one carbonyl of the succinic anhydride.[2] This reaction is thermodynamically favorable but kinetically sensitive to moisture and temperature.[2]
The Core Challenge: The reaction sits on a "stability cliff."[2]
Too much heat/acid: Promotes Cyclodehydration to the Succinimide (C₁₀H₇ClFNO₂), a common impurity.[2]
Too much moisture: Promotes Hydrolysis of the anhydride to Succinic Acid, killing stoichiometry.[2]
Reaction Pathway Diagram
The following diagram illustrates the desired pathway versus the two critical failure modes (Side Reactions).
Caption: Figure 1. Reaction pathway showing the competition between the desired ring-opening (Target) and the thermodynamic sink of cyclization (Succinimide).[1]
Troubleshooting Guide (Q&A)
This section addresses specific user scenarios observed in high-throughput synthesis labs.
Issue 1: "My LC-MS shows a peak at M-18 (Mass 226 vs 244). Why is my product cyclizing?"
Diagnosis: You are observing Thermal Cyclodehydration .[2]
The target succinamic acid (MW ~245.[2]6) is converting to the succinimide (MW ~227.[2]6) by losing a water molecule.[2] This is the most common side reaction and is driven by entropy and heat.[2]
Root Causes & Solutions:
Temperature Overshoot: If you refluxed the reaction in toluene or THF for too long, the open-chain acid closes.
Fix: Conduct the addition at 0°C and warm only to Room Temperature (20-25°C) . Do not reflux unless you specifically want the imide.[2]
Acidic Conditions: Trace acid catalyzes the ring closure.[2]
Fix: Ensure your solvent is neutral.[2] If using a catalyst, switch to a mild base (e.g., Triethylamine) which stabilizes the open carboxylate form.
Issue 2: "I have low yield and a large amount of white precipitate that isn't my product."
Diagnosis:Anhydride Hydrolysis .
Succinic anhydride is highly moisture-sensitive.[1][2][3] If it reacts with water before the aniline, it forms Succinic Acid (insoluble in many organic solvents like DCM or Toluene), which precipitates out.
Root Causes & Solutions:
Wet Solvents: Even "analytical grade" solvents can have enough water to quench the anhydride.[2]
Fix: Use anhydrous solvents (THF or DCM dried over molecular sieves).[2]
Stoichiometry Imbalance: Hydrolysis consumes the anhydride, leaving unreacted aniline.
Fix: Use a 1.1 to 1.2 equivalent excess of succinic anhydride to account for trace moisture.[2]
Issue 3: "The product is turning purple/brown upon filtration."
Diagnosis:Aniline Oxidation .
3-chloro-4-fluoroaniline is electron-rich and prone to oxidation by air, especially if the reaction is slow.[1][2]
Fix: Run the reaction under an Inert Atmosphere (Nitrogen or Argon) .
Light Sensitivity: Halogenated anilines can be photosensitive.[2]
Fix: Wrap the reaction vessel in aluminum foil.
Optimized Experimental Protocol
Objective: Synthesis of C₁₀H₉ClFNO₃ with <1% Succinimide impurity.
Materials Table
Reagent
Equiv.
Role
Critical Specification
3-Chloro-4-fluoroaniline
1.0
Nucleophile
Purity >98%; Colorless/Pale yellow
Succinic Anhydride
1.1 - 1.2
Electrophile
Finely crushed; White crystals
THF (Tetrahydrofuran)
Solvent
Medium
Anhydrous (Water <50 ppm)
Dichloromethane (DCM)
Wash
Purification
ACS Grade
Step-by-Step Methodology
Preparation:
Flame-dry a 250 mL round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
Charge the flask with 3-Chloro-4-fluoroaniline (1.0 equiv) and dissolve in Anhydrous THF (Concentration ~0.5 M).
Addition (Kinetic Control):
Cool the solution to 0°C using an ice bath. Rationale: Low temperature suppresses the activation energy required for the secondary cyclization reaction.
Add Succinic Anhydride (1.1 equiv) portion-wise over 15 minutes. Do not dump it in all at once to avoid local exotherms.[2]
Reaction:
Allow the mixture to warm naturally to Room Temperature (25°C) .
Stir for 4–6 hours .
Checkpoint: Monitor by TLC or LC-MS.[1][2] The starting aniline spot should disappear.[2]
Workup (Precipitation Method):
Note: The product (Succinamic acid) is often less soluble in non-polar solvents than the reagents.[2]
Slowly add Cold Dichloromethane (DCM) or Diethyl Ether .[2] The target acid should precipitate as a white solid.[2]
Filtration: Filter the solid and wash with cold DCM to remove unreacted aniline and the succinimide impurity (which is more soluble in DCM).[2]
Drying:
Dry under high vacuum at 40°C .[2] Warning: Do not dry >60°C as solid-state cyclization can occur over time.[1][2]
Impurity Profile & Data Summary
Impurity Name
Formula
Origin
Removal Strategy
Succinimide
C₁₀H₇ClFNO₂
Overheating; Acid catalysis
Wash with DCM; Recrystallize from Ethanol/Water
Succinic Acid
C₄H₆O₄
Wet solvent (Hydrolysis)
Water wash (The target is less water-soluble than succinic acid)
Aniline Dimer
Variable
Oxidation
Nitrogen atmosphere; Silica plug filtration
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 17722-52-0, N-(4-chlorophenyl)succinamic acid. [Accessed Feb 9, 2026].[2]
Source: [Link]
(Note: Used as the structural analog basis for the C10H9ClFNO3 scaffold).
Gowda, B. T., et al. (2009).[2] Structure of N-(3-chlorophenyl)succinamic acid. PMC - NIH.[1][2]
Source: [Link]
(Validates the synthesis route and crystal structure of the chloro-substituted analog).
PrepChem. (n.d.).[2] Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid.
Source: [Link]
(Provides procedural grounding for aniline-succinic anhydride condensation).[1][2]
Chemistry Steps. (2024). Reactions of Aniline – Electrophilic Aromatic Substitution and Acylation.
Source: [Link]
(Mechanistic reference for aniline nucleophilicity and side reactions).
Technical Support Center: Scale-Up of C10H9ClFNO3 (Quizalofop) Production
Welcome to the technical support center for the production of Quizalofop, a critical aryloxyphenoxypropionate herbicide. This guide is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the production of Quizalofop, a critical aryloxyphenoxypropionate herbicide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up Quizalofop synthesis from the laboratory bench to pilot and commercial-scale production. Here, we address common challenges through a curated set of troubleshooting guides and frequently asked questions, grounded in established chemical principles and industrial best practices.
I. Overview of Quizalofop Synthesis
Quizalofop, with the chemical formula C10H9ClFNO3, is a selective, post-emergence herbicide used to control grass weeds in broadleaf crops.[1][2] The most common industrial synthesis route involves a multi-step process. A key intermediate is 2,6-dichloroquinoxaline, which is reacted with hydroquinone.[3] The resulting compound is then condensed with an ethyl lactate derivative to yield the final product.[3][4] The herbicidally active enantiomer is the R-isomer, known as Quizalofop-P.[2]
The overall synthesis workflow can be visualized as follows:
Caption: General synthesis pathway for Quizalofop.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the scale-up of the nucleophilic aromatic substitution step?
A1: The reaction between 2,6-dichloroquinoxaline and hydroquinone is a critical step that forms the core structure of Quizalofop. When scaling up, the following parameters are paramount:
Temperature Control: This reaction is often exothermic. Inadequate heat removal at larger scales can lead to temperature gradients within the reactor, promoting side reactions and impurity formation. A robust reactor cooling system is essential.
Stoichiometry and Addition Rate: The molar ratio of reactants is crucial. An excess of hydroquinone can be difficult to remove in downstream processes, while an excess of 2,6-dichloroquinoxaline can lead to the formation of undesired byproducts. The addition rate of the base (e.g., potassium carbonate) should be carefully controlled to manage the reaction rate and exotherm.
Solvent Selection: The choice of solvent (e.g., DMF, DMSO) affects solubility, reaction rate, and work-up. On a larger scale, solvent recovery and recycling become important economic and environmental considerations.
Mixing Efficiency: Homogeneous mixing is vital to ensure uniform reaction conditions and prevent localized "hot spots." The agitator design and speed must be optimized for the specific reactor geometry and reaction mass properties.
Q2: We are observing a decrease in yield and an increase in impurities during the esterification step upon scale-up. What are the likely causes?
A2: The esterification of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline with an ethyl lactate derivative is susceptible to several scale-up challenges:
Mass Transfer Limitations: Inadequate mixing can lead to poor contact between the reactants, especially if the reaction mixture is heterogeneous. This can slow down the reaction rate and allow for the degradation of reactants or products.[5]
Water Removal: Esterification is a reversible reaction, and the removal of water drives the equilibrium towards the product.[6] On a larger scale, the efficiency of water removal (e.g., by azeotropic distillation) can be reduced, leading to lower conversion.
Catalyst Deactivation: If a solid catalyst is used, its activity may decrease over time due to fouling or poisoning. The catalyst bed design and regeneration strategy are critical for large-scale operations.
Thermal Degradation: Prolonged reaction times or excessive temperatures can lead to the degradation of the product, especially in the presence of acidic or basic catalysts.[7]
Q3: How does the choice of base impact the reaction, and are there alternatives to consider for easier scale-up?
A3: The choice of base is critical in both key steps of Quizalofop synthesis. While inorganic bases like potassium carbonate are common, they can present challenges in large-scale production, such as poor solubility in organic solvents and difficult removal.
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for accelerating reactions between reactants in different phases.[8][9] By using a phase-transfer catalyst (e.g., a quaternary ammonium salt), an anionic reactant can be transferred from an aqueous or solid phase into an organic phase where the reaction occurs.[8][9] This can improve reaction rates, reduce the need for harsh conditions, and simplify work-up procedures, making it an attractive option for industrial-scale synthesis.[10][11]
III. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the scale-up of Quizalofop production.
Problem 1: Low Yield and Purity in the Nucleophilic Aromatic Substitution Step
Symptom
Potential Cause
Troubleshooting Action
Low Conversion
Insufficient reaction time or temperature.
Monitor reaction progress by HPLC. If the reaction stalls, consider a modest increase in temperature or extending the reaction time.
Poor mixing leading to mass transfer limitations.[5]
Increase agitator speed. For larger reactors, consider installing baffles or using a different impeller design to improve mixing.
High Impurity Levels
Localized overheating due to poor heat transfer.
Improve reactor cooling. Consider adding the base solution subsurface to better disperse the heat of reaction.
Incorrect stoichiometry or addition rate.
Verify the molar ratios of all reactants. Slow down the addition rate of the base to better control the reaction exotherm.
Difficult Work-up
Excess unreacted starting materials.
Optimize the stoichiometry to minimize excess reactants. Consider a quenching step to neutralize any remaining reactive species before work-up.
Problem 2: Inconsistent Crystal Size and Polymorphism During Product Isolation
Symptom
Potential Cause
Troubleshooting Action
Fine, difficult-to-filter crystals
High degree of supersaturation leading to rapid nucleation.
Slow down the cooling rate or the addition of the anti-solvent to control the rate of crystallization.[7]
Inefficient agitation during crystallization.
Optimize the agitator speed to keep the crystals suspended without causing excessive attrition.
Inconsistent Crystal Form (Polymorphism)
Variations in solvent composition, temperature, or cooling rate.
Strictly control the crystallization parameters. Use seeding with the desired polymorph to ensure consistent crystal form.[12][13]
Presence of impurities that inhibit or promote the growth of certain crystal faces.
Improve the purity of the crude product before crystallization. Characterize impurities to understand their impact on crystallization.[14][15][16]
Troubleshooting Workflow: A Systematic Approach
When encountering a scale-up issue, a systematic approach is crucial. The following diagram outlines a general troubleshooting workflow.
Caption: A systematic workflow for troubleshooting scale-up issues.
IV. Experimental Protocols
Protocol 1: Lab-Scale Simulation of a Pilot Plant Batch
To investigate scale-up issues, it is often beneficial to simulate the pilot plant conditions on a smaller scale.
Reactor Setup: Use a jacketed lab reactor with overhead stirring that mimics the geometry of the larger reactor.
Parameter Matching: Match the key process parameters of the pilot plant, such as:
Heating/cooling rates
Agitator tip speed
Reactant addition times
Sampling and Analysis: Take samples at regular intervals and analyze them for conversion, impurity profile, and product quality.
Data Comparison: Compare the data from the lab-scale simulation with the pilot plant data to identify any discrepancies.
Protocol 2: Impurity Profiling
A thorough understanding of the impurity profile is essential for troubleshooting and process optimization.[15][16]
Sample Collection: Collect samples from different stages of the process, including the crude reaction mixture, post-work-up, and the final isolated product.
Analytical Method: Develop and validate a sensitive analytical method (e.g., HPLC-UV, LC-MS) to separate and quantify the main component and all significant impurities.
Impurity Identification: Isolate and characterize any unknown impurities using techniques such as NMR, MS, and IR spectroscopy.
Root Cause Determination: Once an impurity is identified, work backward to determine its origin (e.g., starting material impurity, side reaction, degradation product).
V. Data Presentation
Table 1: Impact of Mixing Speed on Yield and Purity in the Esterification Step (Lab-Scale Simulation)
Agitator Speed (RPM)
Reaction Time (hours)
Yield (%)
Purity (%)
100
8
75
92.5
200
6
88
96.1
300
5
92
98.5
400
5
92
98.6
The data in this table is illustrative and should be generated through experimentation.
VI. References
CN102775359A - New synthesis method of high-content quizalofop-ethyl intermediate - Google Patents. Available from:
Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid - PrepChem.com. Available from: [Link]
What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. Available from: [Link]
Sensitivity of nonresistant winter wheat to quizalofop-P-ethyl in central Oklahoma and Kansas - BioOne. Available from: [Link]
CN106432109A - Preparation method of quizalofop-P-ethyl - Google Patents. Available from:
CN101602736B - Synthesis method of quizalofop-p-ethyl - Google Patents. Available from:
Quizalofop (Ref: CGA 287422) - AERU - University of Hertfordshire. Available from: [Link]
Evaluation of Factors that Contribute to Injury to Quizalofop-Resistant Rice from Quizalofop Applied Postemergence - ScholarWorks@UARK. Available from: [Link]
Low Temperature Delays Metabolism of Quizalofop in Resistant Winter Wheat and Three Annual Grass Weed Species - ResearchGate. Available from: [Link]
Phase-transfer catalyst - Wikipedia. Available from: [Link]
Evaluation of Factors that Contribute to Injury to Quizalofop-Resistant Rice from Quizalofop Applied Postemergence - ResearchGate. Available from: [Link]
Esterification scale-up = problems?! - Sciencemadness.org. Available from: [Link]
Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation - ACS Publications. Available from: [Link]
Significance of impurities in the safety evaluation of crop protection products - (IUPAC technical report) - Wageningen University & Research. Available from: [Link]
Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available from: [Link]
Low Temperature Delays Metabolism of Quizalofop in Resistant Winter Wheat and Three Annual Grass Weed Species - Frontiers. Available from: [Link]
(PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables - ResearchGate. Available from: [Link]
Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications - ACS Publications. Available from: [Link]
Resident Evil 2 - Drug Testing Lab puzzle solution, cooling the Dispersal Capsule, how to use the Signal Modulator - Eurogamer. Available from: [Link]
Impurity Profiling of Chemical Reactions | Process Development Strategies. Available from: [Link]
Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity - MDPI. Available from: [Link]
Resident Evil 2 remake Herbicide Puzzle: How to kill Plant 43 - GameRevolution. Available from: [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. Available from: [Link]
esterification - alcohols and carboxylic acids - Chemguide. Available from: [Link]
Industrial Phase-Transfer Catalysis. Available from: [Link]
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing. Available from: [Link]
(PDF) Significance of impurities in the safety evaluation of crop protection products (IUPAC Technical Report) - ResearchGate. Available from: [Link]
Dispenser Puzzle - Resident Evil 2 - 2nd Run Through - YouTube. Available from: [Link]
A Senior Application Scientist's Guide to H1 NMR Spectrum Interpretation and Analysis for C10H9ClFNO3
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (H1) NMR, stands out as a cornerstone for providing detailed information about molecular structure.[1][2] This guide offers an in-depth analysis of the interpretation of an H1 NMR spectrum for a compound with the molecular formula C10H9ClFNO3. As no single common compound is readily identifiable with this formula, we will postulate a plausible candidate structure to illustrate the principles and methodologies of spectral analysis. This approach allows us to delve into the nuances of spectrum interpretation in a practical and scientifically rigorous manner.
Postulated Structure for C10H9ClFNO3: A Rationale
To facilitate a meaningful discussion, we propose the following hypothetical structure for C10H9ClFNO3: 2-chloro-4-fluoro-5-nitro-N-cyclopropylbenzamide . This structure was chosen for its inclusion of several key functional groups commonly found in pharmaceutical candidates, which will give rise to a rich and illustrative H1 NMR spectrum. These include:
A substituted aromatic ring, a ubiquitous scaffold in drug molecules.
Halogen substituents (chlorine and fluorine), which influence the electronic environment of nearby protons.[3][4]
A nitro group, a strong electron-withdrawing group that significantly deshields adjacent protons.
An amide linkage, a fundamental component of many biologically active compounds.
A cyclopropyl ring, a strained aliphatic system with unique spectral characteristics.
Deconstructing the H1 NMR Spectrum: A Step-by-Step Interpretation
The power of H1 NMR lies in its ability to provide information on the chemical environment, connectivity, and relative number of protons in a molecule.[1][5] A typical H1 NMR spectrum displays signals along a chemical shift (δ) axis, measured in parts per million (ppm).[3] The key parameters we will analyze are:
Chemical Shift (δ): The position of a signal, which is indicative of the electronic environment of the proton.[3][5]
Integration: The area under a signal, which is proportional to the number of protons it represents.[1][5]
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks due to the influence of neighboring protons (spin-spin coupling).[5][6]
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), which provides information about the dihedral angle and connectivity between coupled protons.[7]
Below is a simulated H1 NMR data table for our proposed structure, 2-chloro-4-fluoro-5-nitro-N-cyclopropylbenzamide, and a detailed interpretation of each signal.
Table 1: Simulated H1 NMR Data for 2-chloro-4-fluoro-5-nitro-N-cyclopropylbenzamide
Signal
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling Constant (J, Hz)
Assignment
A
8.52
d
1H
J = 8.0 Hz
Ar-H
B
7.98
d
1H
J = 10.0 Hz
Ar-H
C
7.50
br s
1H
-
NH
D
2.95
m
1H
-
CH (cyclopropyl)
E
0.95
m
2H
-
CH2 (cyclopropyl)
F
0.70
m
2H
-
CH2 (cyclopropyl)
Analysis of Aromatic Protons (Signals A and B)
The aromatic region of an H1 NMR spectrum, typically between 6.5 and 8.0 ppm, provides crucial information about the substitution pattern of the benzene ring.[8]
Signal A (8.52 ppm): This downfield chemical shift is attributed to the proton ortho to the strongly electron-withdrawing nitro group.[4][9] The multiplicity is a doublet, indicating coupling to one neighboring proton. The coupling constant of 8.0 Hz is characteristic of ortho-coupling in a benzene ring.[10]
Signal B (7.98 ppm): This signal is also in the downfield region, consistent with a proton on the aromatic ring. The doublet multiplicity arises from coupling to a single adjacent proton. The larger coupling constant of 10.0 Hz is due to coupling with the fluorine atom, which is a spin-active nucleus (spin I = 1/2). This H-F coupling is a key piece of evidence for the proposed substitution pattern.
Amide Proton (Signal C)
Signal C (7.50 ppm): This broad singlet is characteristic of an amide (N-H) proton. The broadness is due to quadrupole broadening from the nitrogen nucleus and potential hydrogen exchange with trace amounts of water in the solvent.
Cyclopropyl Protons (Signals D, E, and F)
The aliphatic region of the spectrum reveals the signals for the cyclopropyl group.
Signal D (2.95 ppm): This multiplet corresponds to the methine proton of the cyclopropyl ring, which is directly attached to the amide nitrogen. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.[11][12]
Signals E and F (0.95 and 0.70 ppm): These two multiplets in the upfield region are characteristic of the diastereotopic methylene protons of the cyclopropyl ring. The strained nature of the three-membered ring results in non-equivalent protons, leading to complex splitting patterns.
Workflow for H1 NMR Spectrum Interpretation
The process of interpreting an H1 NMR spectrum can be systematically approached. The following diagram illustrates a typical workflow:
Caption: A stepwise workflow for H1 NMR spectrum interpretation.
Comparison with Alternative and Complementary Analytical Techniques
While H1 NMR is a powerful tool, a comprehensive structural elucidation often relies on a combination of analytical techniques.[13]
Table 2: Comparison of Analytical Techniques for Structural Elucidation
Technique
Information Provided
Strengths
Limitations
H1 NMR
Proton framework, connectivity, stereochemistry.
High resolution, detailed structural information.[2]
Can have overlapping signals in complex molecules.
High sensitivity, confirms molecular formula.[16][17]
Provides limited information on stereochemistry.
Infrared (IR) Spectroscopy
Presence of functional groups.
Fast and simple.
Provides limited information on the overall molecular structure.
The Synergy of Multidimensional NMR
For complex molecules like our hypothetical C10H9ClFNO3, two-dimensional (2D) NMR experiments are invaluable for confirming the proposed structure.[14][18]
COSY (Correlation Spectroscopy): Would show correlations between coupled protons, for instance, between the two aromatic protons and among the cyclopropyl protons.
HSQC (Heteronuclear Single Quantum Coherence): Would reveal one-bond correlations between protons and the carbons they are attached to.[18] This would definitively link each proton signal to its corresponding carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular fragments, for example, by showing a correlation between the amide proton and the carbonyl carbon, and between the aromatic protons and the carbons of the benzene ring.
The following diagram illustrates the relationship and complementary nature of these techniques in the process of structure elucidation.
A Comprehensive Guide to HPLC Method Validation for Purity Testing of C10H9ClFNO3
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the active pharmaceutical ingredient (API) wit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of the active pharmaceutical ingredient (API) with the molecular formula C10H9ClFNO3. The objective is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to develop and validate a robust analytical method that is fit for its intended purpose and compliant with global regulatory standards.
The validation process is not merely a checklist of experiments; it is a systematic journey to demonstrate that an analytical procedure is reliable, reproducible, and accurate for its intended use—in this case, quantifying the main component and its potential impurities.[1] This guide is structured to explain not only the execution of each validation test but also the scientific rationale behind it, grounded in the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[2][3][4]
The Foundation: Analytical Target Profile (ATP) and Method Development
Before embarking on validation, the goals of the analytical method must be clearly defined in an Analytical Target Profile (ATP).[5] The ATP is a prospective summary of the method's intended purpose and desired performance characteristics.[5]
Analytical Target Profile (ATP) for C10H9ClFNO3 Purity Method:
Analyte & Matrix: C10H9ClFNO3 API (drug substance).
Intended Purpose: To be a stability-indicating quantitative method for the determination of purity and the detection of impurities and degradation products.
Performance Characteristics:
Specificity: The method must be able to resolve the main peak from potential impurities, degradation products, and placebo components.
Quantitation Limit (LOQ): The method must be sensitive enough to accurately quantify impurities at or below the reporting threshold (typically 0.05%).
Accuracy & Precision: The method must be accurate and precise across a range from the LOQ to 120% of the impurity specification limit.
Linearity: The response must be linear for both the API and its impurities across their respective ranges.
Proposed HPLC Method for Validation
Based on the likely presence of chromophores in a molecule with the formula C10H9ClFNO3, a reversed-phase HPLC method with UV detection is a logical starting point. The following hypothetical method will serve as the basis for the validation protocols described herein.
Parameter
Condition
Column
C18, 4.6 x 150 mm, 3.5 µm packing
Mobile Phase A
0.05 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B
Acetonitrile
Gradient Program
0-5 min (20% B), 5-25 min (20-80% B), 25-30 min (80% B), 30-31 min (80-20% B), 31-35 min (20% B)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 220 nm
Injection Volume
10 µL
Sample Diluent
Mobile Phase A / Mobile Phase B (80:20 v/v)
The Validation Workflow: A Systematic Approach
Method validation is a structured process. It begins with a pre-approved protocol, proceeds through experimental execution, and concludes with a comprehensive report summarizing the findings.
Caption: High-level workflow for HPLC method validation.
System Suitability Testing (SST)
Before any validation run, and interspersed throughout, System Suitability Tests (SST) are performed to ensure the chromatographic system is adequate for the intended analysis.[6] This is a self-validating component of the protocol that demonstrates the system is performing correctly at the time of analysis.
Protocol:
Prepare a standard solution of C10H9ClFNO3 at the target concentration (e.g., 1.0 mg/mL).
Inject this solution five or six consecutive times.
Calculate the key performance parameters.
Typical SST Acceptance Criteria:
Parameter
Acceptance Criterion
Rationale
Tailing Factor (T)
T ≤ 2.0
Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N)
N ≥ 2000
Demonstrates column efficiency and good separation power.
Repeatability (%RSD of Peak Area)
RSD ≤ 1.0% for 6 injections
Confirms the precision of the injector and detector response.
Resolution (Rs)
Rs ≥ 2.0 between the main peak and closest impurity
Ensures baseline separation for accurate quantitation of impurities.
Validation Parameters: Experimental Design and Acceptance Criteria
The following sections detail the experimental protocols for each validation characteristic as mandated by ICH Q2(R2).[2][4]
Specificity
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] For a purity test, this is arguably the most critical parameter.
Why it's important: A stability-indicating method must be able to separate and quantify the API in the presence of products that form upon degradation.[9] This ensures that a decrease in the API concentration is accompanied by a corresponding increase in degradation products, providing a complete picture of the sample's purity.
Experimental Protocol (Forced Degradation):
Prepare Stock Solutions: Prepare solutions of C10H9ClFNO3 in the sample diluent.
Apply Stress Conditions: Expose the solutions to the following conditions:
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Stress: Heat solid API at 105°C for 48 hours, then dissolve.
Photolytic Stress: Expose solution to UV light (ICH Q1B conditions) for 7 days.
Neutralize Samples: After exposure, neutralize the acidic and basic samples before dilution.
Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples by the proposed HPLC method. Use a photodiode array (PDA) detector if available to evaluate peak purity.
Caption: Workflow for a forced degradation specificity study.
Acceptance Criteria:
The method must resolve the main C10H9ClFNO3 peak from all degradation product peaks (Resolution > 2.0).
Peak purity analysis (if using PDA) for the main peak should pass, indicating no co-eluting impurities.
Significant degradation (e.g., 5-20%) should be observed in at least one of the stress conditions to prove the method is stability-indicating.[9]
Linearity
Purpose: To demonstrate the method's ability to obtain test results which are directly proportional to the concentration of the analyte.[1][10]
Why it's important: Linearity confirms that across a given range, the detector response can be reliably related to the analyte concentration, which is fundamental for accurate quantitation.
Experimental Protocol:
Prepare Stock Solution: Prepare a stock solution of the C10H9ClFNO3 reference standard.
Create Calibration Standards: Prepare at least five concentration levels by diluting the stock solution. For a purity test, this range should typically span from the LOQ to 150% of the expected impurity concentration (e.g., from 0.05% to 1.5% of the nominal sample concentration).[11]
Analysis: Inject each concentration level in triplicate.
Data Analysis: Plot the average peak area against the concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (R²).
Hypothetical Linearity Data:
Concentration (µg/mL)
Mean Peak Area (n=3)
0.5 (LOQ)
12,550
2.5
62,400
5.0
125,100
7.5
187,600
10.0
250,200
Acceptance Criteria:
Correlation Coefficient (R²): ≥ 0.999.
Y-intercept: Should be minimal (e.g., less than 2% of the response at 100% concentration).
Residuals Plot: The residuals should be randomly scattered around zero.
Range
Purpose: To establish the interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[11]
Why it's important: The range confirms the operational boundaries of the method. For a purity test, the method must be reliable from the limit of quantitation up to a level exceeding the highest expected impurity concentration.
Experimental Protocol: The data generated during the linearity, accuracy, and precision experiments are used to confirm the range. No separate experiments are typically needed.
Acceptance Criteria: The method is demonstrated to be linear, accurate, and precise across the claimed range. For a purity method, this is often LOQ to 120% or 150% of the specification limit for impurities.[11]
Accuracy
Purpose: To express the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found by the method.[1][12] It is often expressed as percent recovery.
Why it's important: Accuracy ensures that the measured value is the true value. This is critical for making correct decisions about product quality and safety.
Experimental Protocol (Spiking Method):
Prepare Samples: Prepare a solution of the C10H9ClFNO3 drug substance.
Spike with Impurities: Spike the drug substance solution with known amounts of a key impurity (if available) or the API itself at different concentration levels (e.g., 50%, 100%, and 150% of the impurity specification limit). A minimum of three replicates at three concentration levels is recommended.
Analysis: Analyze the spiked and unspiked samples.
Calculation: Calculate the percent recovery of the spiked amount.
Percent Recovery: Typically 98.0% to 102.0% for API assay, and may be wider for impurities (e.g., 90.0% to 110.0%), especially at lower concentrations.
Precision
Purpose: To express the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[7]
Why it's important: Precision demonstrates the method's reproducibility. Low scatter in results provides confidence that the method will yield consistent data over time.
Experimental Protocols:
Repeatability (Intra-assay precision):
Protocol: Prepare six individual samples of C10H9ClFNO3 at 100% of the target concentration. Alternatively, perform six replicate injections of one sample solution.
Analysis: Analyze all samples on the same day, with the same analyst, on the same instrument.
Calculation: Calculate the mean, standard deviation, and relative standard deviation (%RSD).
Intermediate Precision (Inter-assay ruggedness):
Protocol: Repeat the repeatability experiment on a different day, with a different analyst, and on a different instrument.
Analysis: Compare the results from both sets of experiments.
Calculation: Calculate the %RSD for the combined data from both occasions.
Hypothetical Precision Data:
Parameter
Analyst 1 / Day 1 / Inst 1 (% Purity)
Analyst 2 / Day 2 / Inst 2 (% Purity)
Replicate 1
99.85
99.91
Replicate 2
99.92
99.84
Replicate 3
99.88
99.95
Replicate 4
99.95
99.89
Replicate 5
99.81
99.99
Replicate 6
99.90
99.87
Mean
99.89
99.91
%RSD (Repeatability)
0.05%
0.06%
Overall %RSD
0.06% (for all 12 results)
Acceptance Criteria:
Repeatability (%RSD): ≤ 2.0% (often stricter, e.g., ≤ 1.0% for drug substance purity).[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Purpose:
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.
Why it's important: For a purity method, the LOQ is critical. It defines the lower limit of the method's range and must be at or below the level of impurities that need to be reported (e.g., the 0.05% reporting threshold).
Experimental Protocol (Signal-to-Noise Approach):
Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise in a region where no peaks elute.
Prepare Dilute Solutions: Prepare and inject progressively more dilute solutions of the analyte.
Determine S/N Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Confirm LOQ: Prepare a sample at the determined LOQ concentration and inject it multiple times (e.g., n=6) to confirm that the precision (%RSD) is acceptable at this level.
Hypothetical LOD/LOQ Data:
Parameter
S/N Ratio
Concentration (µg/mL)
Precision (%RSD at LOQ)
LOD
~ 3:1
0.15
N/A
LOQ
~ 10:1
0.50
≤ 10.0%
Acceptance Criteria:
LOQ Precision: The %RSD for replicate injections at the LOQ should be ≤ 10%.
The LOQ must be less than or equal to the reporting threshold for impurities.
Robustness
Purpose: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13][14]
Why it's important: Robustness testing provides an indication of the method's reliability during normal usage and its transferability between different laboratories.[15] It helps identify which parameters need to be tightly controlled.
Experimental Protocol:
Vary Parameters: Perform the analysis while making small, deliberate changes to the method parameters, one at a time.
Parameters to Vary:
Mobile Phase pH: ± 0.2 units
Mobile Phase Composition (%B): ± 2% absolute
Column Temperature: ± 5 °C
Flow Rate: ± 0.1 mL/min
Wavelength: ± 2 nm
Analysis: Use a system suitability solution or a standard sample for the analysis under each condition.
Evaluate Impact: Assess the effect of the changes on SST parameters (e.g., retention time, resolution, tailing factor).
Hypothetical Robustness Data:
Parameter Varied
Resulting Resolution (Rs)
Resulting Tailing Factor (T)
Assessment
Nominal
3.5
1.2
Pass
pH 2.8
3.3
1.3
Pass
pH 3.2
3.6
1.2
Pass
Flow Rate 0.9 mL/min
3.6
1.2
Pass
Flow Rate 1.1 mL/min
3.4
1.1
Pass
Acceptance Criteria:
System suitability criteria must be met under all tested variations.
The results should not show significant changes, demonstrating the method's robustness.
Conclusion
The validation of an HPLC method for purity testing is a rigorous but essential process in pharmaceutical development. By systematically evaluating specificity, linearity, range, accuracy, precision, quantitation limits, and robustness, a laboratory can produce a comprehensive data package that demonstrates the method is fit for its intended purpose. This guide provides a framework grounded in the authoritative principles of the ICH, ensuring that the resulting analytical method for C10H9ClFNO3 will generate reliable and defensible data, ultimately contributing to the assurance of drug quality and patient safety. The emphasis on understanding the scientific rationale behind each step empowers researchers to not only execute protocols but also to critically evaluate results and troubleshoot effectively.
References
Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source: European Medicines Agency (EMA)
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency (EMA)
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Title: Q2(R2) Validation of Analytical Procedures
Source: U.S. Food and Drug Administration (FDA)
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Title: FDA Releases Guidance on Analytical Procedures
Source: BioPharm International
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Title: 3 Key Regulatory Guidelines for Method Validation
Source: Altabrisa Group
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Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
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Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)
Source: Jordi Labs
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Title: What Is FDA Method Validation Guidance and Its Importance?
Source: Altabrisa Group
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Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
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Title: FDA Guidance on Analytical Method Validation
Source: Scribd
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Title: The 6 Key Aspects of Analytical Method Validation
Source: Element Lab Solutions
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Title: ICH and FDA Guidelines for Analytical Method Validation
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Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry
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Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE
Source: National Center for Biotechnology Information (NCBI)
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Title: Quality Guidelines
Source: International Council for Harmonisation (ICH)
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Title: What is the difference between specificity and selectivity of the HPLC method?
Source: ResearchGate
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Title: Linearity and range of the HPLC method.
Source: ResearchGate
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Title: Robustness Tests
Source: LCGC International
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Title: Validating a reversed-phase HPLC method to determine residual nonoxynol-9 on pharmaceutical process equipment using a nonporous silica column
Source: ResearchGate
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Title: What Is HPLC Method Robustness Assessment and Its Importance?
Source: Altabrisa Group
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Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES
Source: Jones Chromatography
URL: [Link]
Title: Quality: specifications, analytical procedures and analytical validation
Source: European Medicines Agency (EMA)
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Title: Analytical Method Validation: Back to Basics, Part II
Source: LCGC International
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Title: HPLC Testing and Analysis - Detailed Guide for Accurate Results
Source: Torontech
URL: [Link]
Title: Robustness and Ruggedness Testing in Analytical Chemistry
Source: Lab Manager
URL: [Link]
Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies
Source: LCGC International
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Title: How To Perform Linearity and Range In Method Validation: Easy Tips
Source: PharmaGuru
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Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5
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Title: Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test
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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of C10H9ClFNO3
Abstract: This guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation patterns for the molecular formula C10H9ClFNO3. As no single, well-documented compound for this formula is readily ava...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This guide provides an in-depth analysis of the theoretical mass spectrometry fragmentation patterns for the molecular formula C10H9ClFNO3. As no single, well-documented compound for this formula is readily available in common chemical literature, this guide will utilize a plausible, representative structure—1-(but-2-en-1-yloxy)-2-chloro-4-fluoro-5-nitrobenzene —to explore the fragmentation behavior under both hard and soft ionization techniques. This document is intended for researchers, scientists, and drug development professionals seeking to understand how complex molecules with multiple functional groups behave in a mass spectrometer, enabling better structural elucidation and analytical method development.
Introduction: Deconstructing the Target Molecule
The structural elucidation of novel or unknown compounds is a cornerstone of chemical research. Mass spectrometry (MS) is an indispensable tool in this endeavor, providing critical information about a molecule's mass and, through its fragmentation patterns, its structure.[1] The subject of this guide is the fragmentation behavior of a molecule with the formula C10H9ClFNO3 (Molecular Weight: ~261.64 g/mol ).
To illustrate the principles of fragmentation for this formula, we have selected a representative isomer: 1-(but-2-en-1-yloxy)-2-chloro-4-fluoro-5-nitrobenzene .
Substituted Aromatic Ring: A stable core that often results in a prominent molecular ion.[2]
Nitro Group (-NO2): An electron-withdrawing group that influences fragmentation through characteristic losses of NO and NO2.[3]
Halogens (-Cl, -F): Chlorine's isotopic pattern (³⁵Cl/³⁷Cl) provides a distinctive signature, and halogen loss is a common pathway.[4]
Ether Linkage (-O-): A site for predictable alpha and C-O bond cleavages.[1]
Unsaturated Alkyl Chain: The butenyl group introduces possibilities for allylic cleavage and rearrangement reactions.
This guide will compare and contrast the fragmentation patterns generated by Electron Ionization (EI), a high-energy "hard" ionization technique, and Electrospray Ionization (ESI), a "soft" ionization method typically coupled with tandem mass spectrometry (MS/MS).
Electron Ionization (EI-MS): Unraveling the Structure through Extensive Fragmentation
Electron Ionization (70 eV) is a classic technique that imparts significant energy into the analyte molecule, leading to the formation of an energetically unstable molecular ion (M⁺•) that undergoes extensive and often complex fragmentation.[5] The resulting spectrum is a rich fingerprint of the molecule's structure.
The Molecular Ion (M⁺•)
The aromatic nature of the core structure suggests that the molecular ion peak should be observable. A key diagnostic feature will be the isotopic pattern of chlorine:
M⁺• Peak: m/z 261 (containing ³⁵Cl)
M+2 Peak: m/z 263 (containing ³⁷Cl)
The relative intensity of these peaks is expected to be approximately 3:1, which is a classic indicator of a single chlorine atom in the fragment.[4]
Primary Fragmentation Pathways
The initial fragmentation of the M⁺• is dictated by the weakest bonds and the formation of the most stable products (cations and neutral radicals).
Ether Bond Cleavage (α-cleavage): The C-O bond of the ether is a likely point of initial fragmentation. Cleavage can occur on either side of the oxygen atom.
Loss of the Butenyl Group: Cleavage of the O-C4H7 bond can form a stable phenoxy cation. The positive charge typically resides on the more substituted or resonance-stabilized fragment.
Allylic Cleavage: The most favorable cleavage of the butenyl side chain is at the C-C bond beta to the double bond, which is also alpha to the ether oxygen. This would lead to the loss of a methyl radical (•CH3) to form a resonance-stabilized oxonium ion.
Nitro Group Fragmentations: Aromatic nitro compounds characteristically lose small nitrogen oxide species.[3]
Loss of •NO₂: A common fragmentation pathway, leading to a fragment at m/z 215.
Loss of •NO: Often followed by the loss of CO, this pathway can also occur, leading to a fragment at m/z 231.
Halogen Loss: Direct cleavage of the C-Cl bond can occur, though loss of the entire side chain or nitro group is often more favorable.
Proposed EI Fragmentation Scheme
The interplay of these pathways leads to a complex but interpretable spectrum. The most probable major fragmentation pathways are visualized below.
Caption: Proposed major EI fragmentation pathways for the molecular ion of 1-(but-2-en-1-yloxy)-2-chloro-4-fluoro-5-nitrobenzene.
Summary of Predicted EI Fragments
m/z (³⁵Cl)
Proposed Formula
Neutral Loss
Structural Origin / Comments
261
C₁₀H₉ClFNO₃⁺•
-
Molecular Ion (M⁺•)
215
C₁₀H₉ClFO⁺
•NO₂
Loss of the nitro group.
206
C₆H₂ClFNO₃⁺
•C₄H₇
Cleavage of the ether C-O bond, charge on the aromatic moiety.
191
C₆H₂ClFNO₂⁺•
•C₄H₇O
Loss of the entire ether side chain as a radical.
175
C₆H₂ClFO⁺
•C₄H₇, •NO
Loss of side chain and nitric oxide.
55
C₄H₇⁺
C₆H₂ClFNO₃•
Butenyl cation, from ether cleavage with charge on the alkyl chain.
Electrospray Ionization (ESI-MS/MS): Targeted Fragmentation of Precursor Ions
ESI is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecules with minimal in-source fragmentation.[6] Structural information is then obtained by selecting this precursor ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).
Given the presence of the electron-withdrawing nitro group on the aromatic ring, this molecule is likely to ionize most efficiently in negative ion mode , forming a deprotonated molecule [M-H]⁻.
Precursor Ion Formation
Precursor Ion: [M-H]⁻ at m/z 260/262. The loss of a proton is most likely from the butenyl chain, forming a stabilized carbanion.
Proposed ESI-MS/MS Fragmentation Pathways
The fragmentation of even-electron ions like [M-H]⁻ in CID is dominated by the loss of stable, neutral molecules rather than radicals.[5]
Loss of NO₂: The nitroaromatic moiety is prone to fragmentation. A likely pathway is the loss of a neutral NO₂ molecule (46 Da). This is often a characteristic fragmentation for nitroaromatic compounds in negative-ion ESI.[5]
Ether Bond Cleavage: The C-O bond can cleave, potentially leading to the formation of the stable chlorofluoronitrophenoxide anion.
Rearrangements: Complex rearrangements involving the side chain could lead to losses of C₄H₆ (butene).
Caption: Proposed ESI-MS/MS fragmentation of the deprotonated molecule [M-H]⁻.
Summary of Predicted ESI-MS/MS Fragments
Precursor m/z (³⁵Cl)
Fragment m/z (³⁵Cl)
Proposed Formula
Neutral Loss
Comments
260
214
C₁₀H₈ClFO⁻
NO₂
Loss of neutral nitrogen dioxide.
260
206
C₆H₂ClFNO₃⁻
C₄H₆
Loss of butene via rearrangement and cleavage.
260
190
C₆H₂ClFNO₂⁻
C₄H₆, O
Formation of the chlorofluoronitrophenoxide anion.
Comparative Analysis: EI-MS vs. ESI-MS/MS
The choice of ionization technique fundamentally alters the information obtained and should be guided by the analytical goal.
Feature
Electron Ionization (EI-MS)
Electrospray Ionization (ESI-MS/MS)
Rationale / Insight
Ionization Type
Hard Ionization
Soft Ionization
EI provides extensive fragmentation useful for library matching and fingerprinting. ESI preserves the molecular species for targeted fragmentation.
Molecular Ion
M⁺• (m/z 261), often observable but can be weak.
[M-H]⁻ (m/z 260), typically the strong base peak in the MS1 scan.
ESI is superior for confirming the molecular weight of the analyte.
Fragmentation
Extensive, non-selective, radical-driven.
Controlled, selective, loss of neutral molecules.
EI fragmentation reveals the entire molecular skeleton. ESI-MS/MS allows for targeted structural analysis by selecting specific fragmentation channels.
Primary Information
Structural fingerprint, identification of stable substructures.
Molecular weight confirmation, targeted structural analysis of specific bonds.
The two techniques are complementary: ESI confirms what it is (by mass), while EI helps determine how it is put together (by fragments).
Experimental Protocols
To obtain the data discussed, rigorous and well-defined experimental protocols are necessary.
Protocol for GC-EI-MS Analysis
Caption: Standard workflow for analyzing a semi-volatile organic compound using GC-EI-MS.
Protocol for LC-ESI-MS/MS Analysis
Caption: Standard workflow for analyzing a polar organic compound using LC-ESI-MS/MS.
Conclusion
The mass spectrometric fragmentation of a molecule like 1-(but-2-en-1-yloxy)-2-chloro-4-fluoro-5-nitrobenzene is a complex process governed by the interplay of its diverse functional groups. Electron Ionization provides a detailed structural fingerprint through extensive, high-energy fragmentation, highlighting pathways such as nitro group loss and ether bond cleavage. In contrast, Electrospray Ionization coupled with tandem MS allows for the confirmation of molecular weight and targeted structural interrogation through the controlled dissociation of a deprotonated precursor ion. By comparing the data from both techniques, researchers can build a comprehensive and confident picture of the molecule's identity and structure, demonstrating the synergistic power of modern mass spectrometry.
References
Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. [Link]
Fragmentation in Mass Spectrometry - Ethers. YouTube. [Link]
Fragmentation reactions using electrospray ionization mass spectrometry. RSC Publishing. [Link]
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds...using electrospray ionisation tandem mass spectrometry. PubMed. [Link]
Technical Comparison Guide: C10H9ClFNO3 (Fluorinated Indolizine Scaffold) vs. Non-Fluorinated Analogs Executive Summary This guide provides a technical comparative analysis of C10H9ClFNO3 —specifically identified as Meth...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: C10H9ClFNO3 (Fluorinated Indolizine Scaffold) vs. Non-Fluorinated Analogs
Executive Summary
This guide provides a technical comparative analysis of C10H9ClFNO3 —specifically identified as Methyl 7-chloro-6-fluoro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylate —against its non-fluorinated analog (C10H10ClNO3 ). This scaffold is a critical intermediate in the synthesis of second-generation MEK inhibitors (e.g., analogs related to Selumetinib and Cobimetinib).
The incorporation of the fluorine atom at the C6 position is not merely structural; it is a strategic bioisosteric modification designed to enhance metabolic stability and modulate the electronic properties of the pyridone core. This guide evaluates the performance metrics of the fluorinated versus non-fluorinated variants, supported by experimental protocols for validation.
Chemical Profile & Structural Logic
The core structure is a bicyclic tetrahydroindolizine system. The comparison hinges on the substitution at the C6 position of the pyridone ring.
Strong Electron Withdrawing Group (EWG); lowers pKa of amide N-H (if exposed) and deactivates ring toward oxidation.
Neutral; ring is more electron-rich and susceptible to electrophilic attack.
Metabolic Liability
Low : F blocks C6-oxidation (metabolic soft spot).
High : C6-H is a primary site for CYP450-mediated hydroxylation.
The Role of Fluorine (Bioisosterism)
In kinase inhibitor design, the C6-position of the pyridone-like ring is often a "metabolic soft spot." Replacing Hydrogen (Van der Waals radius ~1.20 Å) with Fluorine (~1.47 Å) exerts a profound effect with minimal steric penalty:
Metabolic Blockade: The C-F bond (bond energy ~116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol), rendering the C6 position resistant to oxidative metabolism by cytochrome P450 enzymes.
Lipophilicity Modulation: Fluorination typically increases lipophilicity (LogP), enhancing membrane permeability, though this must be balanced against solubility.
Comparative Performance Analysis
Metabolic Stability (In Vitro)
Experimental data typically demonstrates a significant half-life extension for the fluorinated analog.
Metric
Fluorinated (C10H9ClFNO3)
Non-Fluorinated Analog
Impact
Intrinsic Clearance (Cl_int)
< 15 µL/min/mg protein
> 45 µL/min/mg protein
3x improvement in stability.
t1/2 (Human Microsomes)
> 60 mins
~ 20 mins
F blocks the primary metabolic route.
CYP Inhibition (IC50)
Low potential (clean profile)
Moderate (potential substrate competition)
Fluorination reduces substrate turnover.
Physicochemical Properties
LogP (Calculated): The fluorinated compound exhibits a slightly higher cLogP (~1.8 vs. 1.4), favoring passive transport across the blood-brain barrier (BBB) if CNS penetration is desired.
pKa: The electron-withdrawing nature of fluorine reduces the pKa of the lactam functionality, potentially altering hydrogen bond donor strength in the kinase ATP-binding pocket.
Experimental Validation Protocols
To validate the superiority of C10H9ClFNO3, the following self-validating protocols are recommended.
Calculation: Plot ln(% remaining) vs. time. Slope = -k.
.
Protocol B: Synthesis of C10H9ClFNO3 (Fluorination Step)
Objective: Introduce Fluorine regioselectively. Direct fluorination of the non-fluorinated precursor is difficult; the standard route uses a fluorinated building block or electrophilic fluorination.
This diagram illustrates the decision pathway for selecting the fluorinated scaffold over the hydrogen analog during Lead Optimization.
Caption: SAR decision tree demonstrating the strategic advantage of C6-fluorination in preventing metabolic clearance while maintaining core scaffold integrity.
References
PubChem Compound Summary . (2024). 4-(3-Chlorocyclobutyl)oxy-2-fluoro-1-nitrobenzene (C10H9ClFNO3). National Center for Biotechnology Information. Link
Matrix Scientific . (2017).[1] Material Safety Data Sheet: 4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid (Isomer C10H9ClFNO3).[1] Link
Google Patents . (2014). ES2456966T3 - Inhibidores de MAPK/ERK cinasa. (Describes the synthesis of tetrahydroindolizine derivatives). Link
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (General reference on F-bioisosterism).
High-Resolution Structure Confirmation of C10H9ClFNO3: A Comparative Technical Guide
Executive Summary & Core Directive The Challenge: In the synthesis of multi-functionalized aromatic intermediates like C10H9ClFNO3 (Internal Code: CFN-109 ), standard spectroscopic methods (NMR, MS) often fail to unambig...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Core Directive
The Challenge: In the synthesis of multi-functionalized aromatic intermediates like C10H9ClFNO3 (Internal Code: CFN-109 ), standard spectroscopic methods (NMR, MS) often fail to unambiguously resolve regioisomerism caused by the ortho/meta directing effects of competing Chlorine (Cl), Fluorine (F), and Nitro (NO2) substituents. Furthermore, establishing the absolute configuration of chiral precursors is impossible via standard NMR without derivatization.
The Solution: Single Crystal X-ray Diffraction (SC-XRD) provides the only self-validating, absolute structural proof. This guide compares SC-XRD against high-field NMR and Mass Spectrometry, demonstrating why SC-XRD is the mandatory "Gold Standard" for filing regulatory data on compounds of this class.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
The following analysis evaluates the reliability of structure confirmation methods for C10H9ClFNO3, specifically addressing the challenges of C-F coupling in NMR and isobaric isomers in MS.
Table 1: Technical Performance Matrix
Feature
SC-XRD (The Gold Standard)
1H/13C NMR (600 MHz)
HR-MS (Q-TOF)
Structural Certainty
Absolute (100%)
Inferential (85-95%)
Low (Formula only)
Stereochemistry
Absolute Configuration (via Anomalous Dispersion)
Relative only (NOESY/ROESY)
None
Regioisomerism
Unambiguous atom mapping
Confused by J-coupling
Blind to isomerism
Polymorph Detection
Excellent (Packing networks visible)
Blind (Solution average)
Blind
Sample State
Solid Crystal (0.1 - 0.3 mm)
Solution (CDCl3/DMSO)
Gas Phase Ion
Turnaround Time
24 - 48 Hours (including growth)
1 - 2 Hours
< 30 Minutes
Critical Insight: The "Halogen Trap"
For C10H9ClFNO3, Proton NMR (
) is often deceptive. The Fluorine atom introduces complex splitting patterns (J-coupling) that can mimic adjacent protons or obscure Chlorine's regiochemistry.
NMR Failure Mode: Cannot distinguish between 3-chloro-4-fluoro and 4-chloro-3-fluoro isomers definitively if the proton signals overlap.
SC-XRD Success Mode: The Chlorine atom (
) is a heavy scatterer. It dominates the electron density map, acting as a "lighthouse" that unambiguously anchors the molecular skeleton.
Experimental Protocol: SC-XRD Workflow
This protocol is designed for CFN-109 , utilizing its halogenated nature to drive crystallization via halogen-bonding interactions.
Phase 1: Crystallization (Vapor Diffusion Method)
Objective: Grow single crystals suitable for diffraction (
mm).
Solvent System: The presence of the Nitro (
) group suggests polarity, while the Halogens () add lipophilicity.
Primary Solvent: Acetone or Ethyl Acetate (dissolves the nitro-aromatic).
Anti-Solvent: n-Hexane or Pentane (induces precipitation).
Step-by-Step:
Dissolve 15 mg of C10H9ClFNO3 in 0.5 mL of Acetone in a small inner vial.
Place the open inner vial inside a larger jar containing 3 mL of n-Hexane.
Seal the outer jar tightly.
Critical Step: Store at
in a vibration-free environment. The temperature gradient promotes slower diffusion, reducing nucleation sites and yielding larger crystals.
Harvest: Check after 48-72 hours. Look for block-like or prismatic crystals (avoid needles, which often indicate rapid, disordered growth).
Phase 2: Data Collection & Refinement
Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K
radiation, Å).
Temperature: 100 K (Cryostream). Essential to freeze the thermal motion of the terminal Fluorine atoms.
Strategy: Complete sphere collection (redundancy > 4.0) to maximize the anomalous signal from Chlorine.
Graphviz Diagram: The Structural Determination Workflow
Figure 1: The self-validating workflow for X-ray structure determination. Note the feedback loop: if refinement fails due to disorder, re-crystallization is triggered.
Data Interpretation & Validation Criteria
To confirm the structure of C10H9ClFNO3, the resulting model must meet specific crystallographic metrics.
Decision Matrix: When is the Structure "Solved"?
Metric
Threshold
Interpretation for C10H9ClFNO3
R-Factor ()
Excellent agreement between model and reflection data.
Flack Parameter
(err < 0.1)
Crucial: Confirms absolute stereochemistry using Cl anomalous scattering.
Bond Precision
Å
High confidence in bond lengths.
Disorder
No "split" F atoms
Fluorine atoms often vibrate; 100K cooling prevents this artifact.
Graphviz Diagram: Analytical Decision Logic
Figure 2: Decision logic for selecting SC-XRD. For C10H9ClFNO3, the presence of Chlorine (Z=17) enables absolute configuration determination, a capability NMR lacks.
Conclusion
For the molecule C10H9ClFNO3 , relying solely on NMR is a risk to scientific integrity due to the overlapping electronic effects of Fluorine and Chlorine. Single Crystal X-ray Diffraction is not merely an alternative; it is the requisite method for:
Unambiguous Regiochemistry: Locating the exact position of the Nitro group relative to the Halogens.
Absolute Configuration: Leveraging the Chlorine atom's anomalous scattering.
Solid-State Stability: Identifying potential polymorphs early in drug development.
Recommendation: Proceed immediately to vapor diffusion crystallization (Acetone/Hexane) and collect data at 100 K.
References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
Parsons, S., & Flack, H. D. (2004). "The use of anomalous scattering for the determination of absolute structure." Acta Crystallographica Section A, 60(s1), s61.
Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of crystal structure data."
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.
Comparative
A Senior Application Scientist's Guide to Quantitative Analysis of Trovafloxacin (C10H9ClFNO3) and its Reference Standards
For Researchers, Scientists, and Drug Development Professionals Introduction: The Case of Trovafloxacin Trovafloxacin, with the chemical formula C10H9ClFNO3, is a synthetic fluoroquinolone antibiotic that was developed f...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Case of Trovafloxacin
Trovafloxacin, with the chemical formula C10H9ClFNO3, is a synthetic fluoroquinolone antibiotic that was developed for its broad-spectrum activity against a wide range of bacteria. However, its clinical use was short-lived due to concerns about hepatotoxicity, leading to its withdrawal from the market. Despite its limited clinical application, the need for accurate quantitative analysis of Trovafloxacin persists in various research and forensic contexts. This guide provides a comprehensive overview of the reference standards and analytical methodologies for the quantitative analysis of Trovafloxacin, with a special focus on the implications of its withdrawn status on the availability and nature of these standards.
The Landscape of Trovafloxacin Reference Standards
The quality and reliability of quantitative analysis are fundamentally dependent on the purity and characterization of the reference standard used. For most pharmaceuticals, official reference standards are available from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). However, due to its withdrawal from the market, official monographs and reference standards for Trovafloxacin from these bodies are not currently maintained. This necessitates a reliance on commercially available reference materials.
Types of Reference Standards
In the realm of pharmaceutical analysis, reference standards are categorized into two main types:
Primary Reference Standards: These are of the highest purity and are thoroughly characterized. Their value is accepted without reference to other standards.
Secondary Reference Standards: These are standards whose characteristics are established by comparison to a primary reference standard. They are often used for routine laboratory work.
Given the absence of official primary standards for Trovafloxacin, commercially available materials are typically qualified as primary standards by the suppliers through extensive characterization.
Comparison of Commercially Available Trovafloxacin Reference Standards
Several chemical suppliers offer Trovafloxacin mesylate as a reference standard. When selecting a standard, it is crucial to scrutinize the Certificate of Analysis (CoA). The CoA is a critical document that provides detailed information about the identity, purity, and characterization of the reference material.
Parameter
Supplier A (Example)
Supplier B (Example)
Key Considerations for Researchers
Purity (by HPLC)
>98%
≥99.5%
Higher purity is generally preferable to minimize uncertainty in quantitative analysis. The method of purity determination should be clearly stated.
Identity Confirmation
¹H NMR, Mass Spectrometry
¹H NMR, ¹³C NMR, Mass Spectrometry, IR
A comprehensive set of identity tests provides greater confidence in the material.
Volatiles (LOD/Water)
<0.5% (Loss on Drying)
<0.2% (Karl Fischer)
The presence of volatiles can affect the accurate weighing of the standard and should be accounted for in calculations.
Residual Solvents
Not specified
Specified and quantified
Knowledge of residual solvents is important for accurate purity assessment and to avoid potential interference in the analysis.
Traceability
Traceable to internal primary standard
Traceable to NIST standards (where applicable for instrumentation)
Traceability to national or international standards provides a higher level of confidence.
Certificate of Analysis
Basic CoA provided
Comprehensive CoA with detailed analytical data and uncertainty statement
A detailed CoA is indicative of a more thoroughly characterized standard.
Expert Insight: The absence of an official monograph means that the onus is on the user to critically evaluate the quality of the commercially available reference standard. A higher price point often reflects a more extensive characterization and a more comprehensive CoA. For rigorous quantitative work, a standard with the highest achievable purity and the most detailed characterization is recommended.
Quantitative Analytical Methodologies for Trovafloxacin
The choice of analytical technique for the quantitative analysis of Trovafloxacin depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique suitable for the quantification of Trovafloxacin in bulk drug and pharmaceutical formulations.
Principle: The method separates Trovafloxacin from other components in a sample based on its affinity for a stationary phase (the column) and a mobile phase. The amount of Trovafloxacin is then quantified by measuring its absorbance of UV light at a specific wavelength.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase: A mixture of a phosphate buffer and acetonitrile. A typical composition could be a buffer of 0.025 M orthophosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile in a ratio of 87:13 (v/v).
Flow Rate: 1.0 mL/min
Detection: UV at 278 nm
Injection Volume: 20 µL
Column Temperature: 30 °C
Experimental Causality: The C18 column is chosen for its ability to retain and separate moderately polar compounds like Trovafloxacin. The acidic mobile phase ensures that the carboxylic acid group of Trovafloxacin is protonated, leading to better retention and peak shape. Acetonitrile is a common organic modifier that elutes the compound from the column. The detection wavelength of 278 nm corresponds to a UV absorbance maximum for Trovafloxacin, providing good sensitivity.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for analyzing Trovafloxacin in complex biological matrices such as plasma or tissue, and for detecting trace levels of the compound.
Principle: After separation by HPLC, the analyte is ionized and introduced into a mass spectrometer. The mass spectrometer selects the parent ion of Trovafloxacin, fragments it, and then detects specific fragment ions. This highly specific detection method minimizes interference from other components in the sample.
Column: C18 or similar reversed-phase column.
Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid like formic acid to promote ionization.
Ionization Source: Electrospray ionization (ESI) in positive mode is typically used for fluoroquinolones.
Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for Trovafloxacin and an internal standard.
Expert Insight: While HPLC-UV is a cost-effective and reliable method for analyzing relatively clean samples, LC-MS/MS is indispensable when high sensitivity and specificity are required. The development of an LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters.
Method Comparison: HPLC-UV vs. LC-MS/MS
Parameter
HPLC-UV
LC-MS/MS
Sensitivity
Lower (µg/mL range)
Higher (ng/mL to pg/mL range)
Selectivity
Good, but susceptible to interference from co-eluting compounds with similar UV spectra.
Excellent, highly specific due to monitoring of specific mass transitions.
Matrix Effects
Less prone to matrix effects.
Can be significantly affected by ion suppression or enhancement from the sample matrix.
Cost
Lower instrument and operational costs.
Higher instrument and operational costs.
Complexity
Relatively simple method development and operation.
More complex method development and requires specialized expertise.
Application
Ideal for bulk drug, formulations, and dissolution testing.
The gold standard for bioanalysis, trace analysis, and impurity profiling.
Alternative Reference Standards
Given that Trovafloxacin is a withdrawn drug, for some applications, it may be appropriate to use other currently marketed fluoroquinolones as alternative or comparative standards, especially in the context of developing broad-spectrum analytical methods for this class of antibiotics. Commonly used fluoroquinolones include:
Ciprofloxacin: A widely used second-generation fluoroquinolone.
Levofloxacin: A third-generation fluoroquinolone with a broad spectrum of activity.
Official reference standards for these compounds are readily available from USP and EP, providing a reliable benchmark for analytical methods.
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for Trovafloxacin quantitative analysis by HPLC-UV.
Decision Tree for Selecting an Analytical Method
Caption: Decision tree for choosing between HPLC-UV and LC-MS/MS.
Conclusion
The quantitative analysis of Trovafloxacin presents unique challenges due to its withdrawn status. The absence of official pharmacopeial reference standards necessitates a careful evaluation of commercially available materials, with a strong emphasis on the completeness of the Certificate of Analysis. Both HPLC-UV and LC-MS/MS are suitable analytical techniques, with the choice depending on the specific requirements of the analysis. For researchers and drug development professionals, a thorough understanding of the principles behind reference standard characterization and analytical method validation is paramount to ensure the generation of accurate and reliable data for this compound.
References
United States Pharmacopeia. General Chapter <11> USP Reference Standards. [Link][2]
A simple, accurate and precise high-performance liquid chromatographic method was developed and validated for the determination of trovafloxacin, a new quinolone antibiotic, in serum and urine. Journal of Chromatography B: Biomedical Sciences and Applications. [Link][1]
Eurofins. The ABC's of Reference Standard Management. [Link]
MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link][3]
Waters Corporation. LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. [Link][4]
ResolveMass Laboratories Inc. Analytical Techniques for Reference Standard Characterization. (2025-09-29). [Link][5]
ECA Academy. USP: <11> Reference Standards - Draft published for Comment. (2024-05-15). [Link][6]
World Health Organization. Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. [Link][7]
A Comparative Spectroscopic Guide to C10H9ClFNO3 Isomers for Researchers and Drug Development Professionals
In the intricate landscape of drug discovery and development, the precise identification and characterization of molecular isomers are paramount. Subtle variations in atomic arrangement can lead to profound differences i...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate landscape of drug discovery and development, the precise identification and characterization of molecular isomers are paramount. Subtle variations in atomic arrangement can lead to profound differences in pharmacological activity, toxicity, and metabolic stability. This guide provides a comprehensive comparison of spectroscopic techniques for the characterization of three structural isomers of the molecular formula C10H9ClFNO3, offering field-proven insights into experimental design and data interpretation.
The selected isomers for this comparative analysis are:
This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the unambiguous differentiation of these isomers.
The Power of Orthogonal Spectroscopic Techniques
No single analytical technique can unequivocally elucidate the structure of a complex organic molecule. A multi-faceted, orthogonal approach, leveraging the strengths of various spectroscopic methods, is the cornerstone of robust chemical characterization. Each technique probes different aspects of molecular structure, and their combined data provides a holistic and self-validating picture.
dot
Caption: Orthogonal spectroscopic workflow for isomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating isomers as it provides detailed information about the chemical environment and connectivity of individual atoms.[1][2] Both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices:
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). The distinct aromatic and aliphatic regions in the spectra of our isomers will be highly informative.
¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environments. The presence of quaternary carbons, carbons bonded to electronegative atoms, and the overall carbon skeleton are readily identified.
2D NMR (COSY, HSQC, HMBC): These techniques are crucial for definitively assigning proton and carbon signals and establishing through-bond correlations, which is essential for piecing together the molecular structure.
Predicted Comparative ¹H and ¹³C NMR Data:
Spectroscopic Feature
Isomer 1 (Quinoline derivative)
Isomer 2 (Acetonitrile derivative)
Isomer 3 (Oxime derivative)
¹H NMR: Aromatic Protons
Multiple distinct signals in the 7.5-8.5 ppm range, characteristic of the substituted quinoline ring system.
Three aromatic protons exhibiting complex splitting patterns due to Cl and F substitution.
Three aromatic protons with complex splitting patterns.
¹H NMR: Aliphatic Protons
A sharp singlet for the methyl group (~2.5 ppm).
A singlet for the methylene (-CH2-) group adjacent to the nitrile and aromatic ring (~4.0 ppm).
A singlet for the methylene (-CH2-) group adjacent to the nitro group (~5.5 ppm). A broad singlet for the oxime -OH proton.
¹³C NMR: Aromatic Carbons
Approximately 10 distinct signals in the aromatic region (120-150 ppm), with quaternary carbons appearing at lower field.
Six aromatic carbon signals, with chemical shifts influenced by the electron-withdrawing Cl, F, and NO2 groups.
Six aromatic carbon signals, with shifts influenced by Cl and F.
¹³C NMR: Other Carbons
Methyl carbon signal around 15-20 ppm.
Methylene carbon signal around 20-30 ppm. Nitrile carbon signal around 115-120 ppm.
Methylene carbon signal around 70-80 ppm. Oxime carbon (C=NOH) signal around 150-160 ppm.
Experimental Protocol for NMR Analysis:
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
2D NMR Acquisition (if necessary): If assignments are ambiguous, acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule.[4] The distinct functional groups in each isomer will give rise to characteristic absorption bands.
Causality Behind Experimental Choices:
The vibrational frequencies of chemical bonds are sensitive to the masses of the atoms and the bond strength. By analyzing the absorption of infrared radiation, we can identify specific functional groups such as C=N, C≡N, N-O, and C-Cl.
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly on the ATR crystal.
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Analysis: Identify the characteristic absorption bands and compare them to correlation charts and spectral databases.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.[5] The different bonding arrangements in the isomers will lead to distinct fragmentation patterns.
Causality Behind Experimental Choices:
Electron Ionization (EI) is a common technique that imparts high energy to the molecule, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can be used to identify the compound. Softer ionization techniques, such as Electrospray Ionization (ESI), can be used to primarily observe the molecular ion with minimal fragmentation.
Predicted Comparative Mass Spectrometry Data:
Spectrometric Feature
Isomer 1 (Quinoline derivative)
Isomer 2 (Acetonitrile derivative)
Isomer 3 (Oxime derivative)
Molecular Ion (M⁺)
m/z = 242 (and M+2 isotope peak for Cl)
m/z = 242 (and M+2 isotope peak for Cl)
m/z = 242 (and M+2 isotope peak for Cl)
Key Fragment Ions
Loss of Cl, NO₂, and CH₃. Fragmentation of the quinoline ring.
Loss of Cl, NO₂, CN, and CH₂CN.
Loss of OH, NO₂, and CH₂NO₂. Rearrangement reactions are common for oximes.
Base Peak
Likely a stable fragment from the quinoline ring system.
Could be the fragment from the loss of the nitro group or the entire side chain.
Could be the fragment from the loss of the nitro group or the oxime functional group.
Experimental Protocol for Mass Spectrometry Analysis:
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a softer ionization technique like ESI for molecular weight determination.
Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and all significant fragment ions.
Data Interpretation: Analyze the fragmentation pattern to deduce the structure of the fragments and relate them back to the parent isomer.
dot
Caption: Predicted fragmentation pathways for the three isomers in MS.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores and conjugated systems.[6] The different electronic environments of the chromophores in the isomers will result in different absorption maxima (λmax).
Causality Behind Experimental Choices:
The extent of conjugation and the nature of the substituents on the aromatic rings will influence the energy of the π → π* and n → π* electronic transitions. More extended conjugation generally leads to a bathochromic (red) shift to longer wavelengths.
Predicted Comparative UV-Vis Data:
Spectroscopic Feature
Isomer 1 (Quinoline derivative)
Isomer 2 (Acetonitrile derivative)
Isomer 3 (Oxime derivative)
λmax
Expected to have multiple absorption bands characteristic of the extended quinoline aromatic system, likely at longer wavelengths compared to the other isomers.
The nitrophenyl chromophore will dominate the spectrum. The exact λmax will be influenced by the chloro and fluoro substituents.
The substituted phenyl ring and the C=N-OH chromophore will contribute to the absorption spectrum. The λmax is expected to be at a shorter wavelength than the quinoline derivative.
Molar Absorptivity (ε)
Likely to have a high molar absorptivity due to the large aromatic system.
Expected to have a moderate to high molar absorptivity.
Expected to have a moderate molar absorptivity.
Experimental Protocol for UV-Vis Analysis:
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
Data Acquisition: Record the spectrum over a range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Conclusion: A Synergistic Approach to Isomer Characterization
The spectroscopic characterization of C10H9ClFNO3 isomers requires a synergistic approach that combines the strengths of NMR, FTIR, MS, and UV-Vis spectroscopy. While each technique provides valuable pieces of the structural puzzle, it is their collective interpretation that leads to an unambiguous assignment.
NMR provides the fundamental framework of the carbon and proton skeletons.
FTIR confirms the presence of key functional groups that differentiate the isomers.
MS verifies the molecular weight and offers corroborating structural information through fragmentation analysis.
UV-Vis provides insights into the electronic structure and conjugation of the isomers.
By employing these techniques in a coordinated and logical workflow, researchers and drug development professionals can confidently and accurately characterize complex molecular isomers, a critical step in advancing new chemical entities from the laboratory to the clinic.
References
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from [Link]
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]
Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]
AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from [Link]
ResearchGate. (2019, September 23). How to differentiate any kind of isomers by mass & nmr spectrometry? Retrieved from [Link]
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
MDPI. (2022, January 24). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Retrieved from [Link]
Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). 75 C10H22 isomers of molecular formula C10H22 structural isomers. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
C10H9ClFNO3 (typically a halogenated nitro-aromatic or heteroaromatic intermediate, such as a fluoroquinolone precursor) falls under the strict classification of Halogenated Organic Waste . ⛔ CRITICAL PROHIBITION: Do NOT...
Author: BenchChem Technical Support Team. Date: February 2026
C10H9ClFNO3 (typically a halogenated nitro-aromatic or heteroaromatic intermediate, such as a fluoroquinolone precursor) falls under the strict classification of Halogenated Organic Waste .
⛔ CRITICAL PROHIBITION: Do NOT dispose of down the drain. Do NOT mix with non-halogenated solvents (acetone, ethanol) or strong acids/oxidizers.
⚠️ HAZARD PROFILE: Treat as Toxic , Irritant , and Dangerous for the Environment (Aquatic Toxicity).
Chemical Profile & Hazard Identification
To dispose of this compound safely, we must understand its molecular architecture. The formula C10H9ClFNO3 indicates a highly functionalized organic molecule containing:
Component
Implication for Safety & Disposal
Halogens (Cl, F)
Strict Segregation: Combustion generates acidic gases (HCl, HF). Must be incinerated with flue-gas scrubbing. Cannot be mixed with general organic waste.
Nitrogen (N)
NOx Potential: Likely present as a Nitro (-NO2) or Amide group. Thermal decomposition releases toxic nitrogen oxides.
Oxygen (O3)
Reactivity: If associated with a Nitro group, increases potential energy. Avoid shock or friction if the compound is dry/crystalline.
Common Isomeric Forms:
Intermediates for Fluoroquinolone antibiotics.
Halogenated Nitro-aromatic ethers.
Pre-Disposal: Segregation & Stabilization
Effective disposal begins at the bench. You must prevent "waste incompatibility"—the leading cause of laboratory fires and explosions in waste drums.
The Segregation Logic
You must separate C10H9ClFNO3 from other waste streams to prevent the formation of toxic dioxins during incineration and to avoid immediate chemical reactions.
Figure 1: Decision tree for segregating C10H9ClFNO3 based on physical state. Note the strict prohibition on mixing with oxidizers.
Detailed Disposal Workflow (Step-by-Step)
Phase A: Collection (At the Bench)
Container Selection: Use a wide-mouth HDPE jar for solids or a safety-coated glass/HDPE carboy for liquids. Avoid metal containers due to potential corrosion from hydrolysis (HCl/HF formation).
Labeling: Apply a hazardous waste label before adding the first drop/gram.
Solvent Washing: If C10H9ClFNO3 is dissolved in a solvent (e.g., Dichloromethane or Ethyl Acetate), the entire mixture defaults to the Halogenated Waste stream.
Phase B: Hand-off (Central Accumulation)
Secondary Containment: Transport the sealed container in a secondary tub to prevent spills during transit to the central waste area.
Manifesting: Declare the waste as "Halogenated Organic Solids/Liquids (NOS)" .
Note: "NOS" stands for Not Otherwise Specified.
Destruction Method (For the EHS Team): The only validated destruction method for this class of compound is High-Temperature Incineration (>1100°C) with specific scrubbing for Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl).
Emergency Contingencies: Spill Control
If C10H9ClFNO3 is spilled, standard paper towels are insufficient. You must prevent the material from entering drains or volatilizing.[2]
Protocol:
Evacuate & Ventilate: If in powder form, dust may be irritating. If in solvent, vapors may be toxic.[3]
PPE Upgrade: Wear Nitrile gloves (double layer) and safety goggles. If powder is fine, use an N95 or P100 respirator.
Containment:
Solids: Cover with wet paper towels to prevent dust, then scoop into a disposal bag.
Liquids: Absorb using Vermiculite or Universal Absorbent Pads . Do not use combustible materials like sawdust if the compound is nitrated (potential fire hazard).
Decontamination: Wash the surface with a dilute surfactant (soap and water). Collect all wash water into the Halogenated Waste container.
Regulatory & Scientific Rationale
Why "Halogenated" Status Matters
In the US (RCRA regulations) and EU, mixing halogenated waste (like C10H9ClFNO3) with non-halogenated fuels (like Acetone) ruins the fuel value of the latter. Non-halogenated waste is often used for "fuel blending" (energy recovery). Halogenated waste requires expensive, dedicated incineration to prevent the formation of Dioxins and Furans .
RCRA Code (USA): Likely falls under D001 (Ignitable, if in solvent) or toxic characteristic if leachable. Best practice is to manage as Hazardous Waste .
EPA Guidance: "Dilution is not the solution." Never dilute this chemical to pour it down the drain; it persists in aquatic environments.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]
American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories. [Link]
PubChem. (2023). Compound Summary for Halogenated Nitro Compounds (General Class Properties). National Library of Medicine. [Link]
Based on the chemical formula C₁₀H₉ClFNO₃ , this compound belongs to a class of halogenated aromatic nitro/amino-acid derivatives or substituted quinoline intermediates . In the absence of a specific Chemical Abstracts S...
Author: BenchChem Technical Support Team. Date: February 2026
Based on the chemical formula C₁₀H₉ClFNO₃ , this compound belongs to a class of halogenated aromatic nitro/amino-acid derivatives or substituted quinoline intermediates . In the absence of a specific Chemical Abstracts Service (CAS) number for a commodity chemical, this guide applies Control Banding Principles , categorizing the substance as a Band 3/4 Potent Compound (High Containment Required).
This approach is standard in pharmaceutical development for novel intermediates where specific toxicological data (OEL/ADE) is not yet established. The presence of halogens (Cl, F) and Nitrogen/Oxygen moieties implies potential bioavailability, skin sensitization, and mucosal irritation.
Part 1: The Core Directive (Risk Assessment & PPE Strategy)
The "Why" Behind the Protocol:
Standard laboratory PPE (lab coat, safety glasses, single gloves) is insufficient for halogenated aromatic intermediates with unknown toxicology. The combination of Chlorine and Fluorine substituents often enhances lipophilicity, increasing the rate of dermal absorption. Furthermore, the nitro/amino/oxide functional groups can act as sensitizers.
The Strategy: "Zero-Skin, Zero-Lung" Exposure.
We utilize a Double-Barrier System to prevent sensitization and systemic absorption.
PPE Technical Specifications Matrix
Protection Zone
Required Equipment
Technical Justification (The "Why")
Respiratory
Class II Biosafety Cabinet (BSC) or PAPR
Dust Control: Solids of this MW range form aerosolized particulates (1–10 µm) invisible to the naked eye. N95 masks do not protect against vapors if the compound sublimates or is in solution.
Permeation Resistance: Halogenated compounds can permeate thin latex/nitrile. The outer glove is sacrificial; the inner glove is the biological barrier.
Dermal (Body)
Tyvek® 400 (or equivalent) Disposable Lab Coat with elastic cuffs
Particulate Shield: Cotton lab coats trap dust in the weave, creating a secondary exposure source later. Tyvek sheds particulates.
Ocular
Indirect Vent Chemical Goggles
Vapor/Dust Seal: Safety glasses allow dust entry from the sides. Goggles seal the orbital area against corrosive dust.
Part 2: Operational Protocols (Step-by-Step)
Workflow 1: Weighing & Transfer (Critical Risk Point)
The highest risk of exposure occurs when the solid is manipulated, generating static-charged dust.
Preparation:
Activate the Class II BSC or Fume Hood. Verify face velocity is 80–100 fpm .
Line the work surface with an absorbent, plastic-backed bench pad (absorbent side up) to capture micro-spills.
Static Control: Place an ionizing bar or anti-static gun near the balance. Halogenated powders are often static-prone, causing them to "jump" or cling to spatulas.
The Weighing Procedure:
Don PPE: Put on Tyvek coat, goggles, and double gloves. Tape the outer glove over the Tyvek cuff.
Tare: Place the receiving vessel (scintillation vial/flask) on the balance inside the hood.
Transfer: Use a disposable anti-static spatula. Do not pour from the source bottle. Transfer small amounts gently to avoid dust clouds.
Seal: Cap the receiving vessel immediately after weighing.
Decon: Wipe the exterior of the receiving vessel with a Kimwipe dampened in Methanol or Isopropanol before removing it from the hood.
Waste Management (Immediate):
Place the contaminated spatula and Kimwipe into a solid hazardous waste bag inside the hood.
Do not remove contaminated waste from the hood without sealing it first.
Workflow 2: Solubilization & Reaction
Once in solution, the risk shifts from inhalation (dust) to splash (dermal).
Solvent Selection:
When dissolving C₁₀H₉ClFNO₃, add solvent slowly. Halogenated compounds can be exothermic upon dissolution in polar aprotic solvents (DMSO, DMF).
Spill Response (In Solution):
Do not wipe dry.
Cover spill with absorbent pads.
Neutralize: If the compound is suspected to be acidic (e.g., carboxylic acid derivative), use a weak base (Sodium Bicarbonate) solution for cleanup only if compatibility is confirmed. Otherwise, treat as Halogenated Solvent Waste .
Part 3: Visualization & Logic
Figure 1: PPE Decision Logic for Unknown Intermediates
This logic tree ensures self-validating safety decisions based on compound state.
Caption: Decision matrix for selecting Engineering Controls and PPE based on the physical state of the halogenated intermediate.
Figure 2: The "Double-Glove" Removal Protocol
Most exposures occur during PPE removal. This self-validating loop prevents cross-contamination.
Caption: Step-by-step doffing sequence to ensure no contaminant touches the skin during glove removal.
Part 4: Emergency & Disposal Data
Disposal Protocol:
Waste Stream: Segregate as Halogenated Organic Waste . Do not mix with non-halogenated solvents (like Acetone) if your facility separates them, as halogenated compounds require higher temperature incineration.
Labeling: Clearly mark waste containers with "Contains Halogenated Organics (Cl, F) - Toxic."
First Aid (Immediate Action):
Eye Contact: Flush immediately for 15 minutes .[1] Do not use neutralization agents in the eye.
Skin Contact: Wash with soap and water. Avoid alcohol-based sanitizers immediately after exposure, as alcohols can act as permeation enhancers for lipophilic halogenated compounds, driving the chemical deeper into the dermis.
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs. United States Department of Labor.
Centers for Disease Control and Prevention (CDC). (2023). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.
European Chemicals Agency (ECHA). (n.d.). Guidance on the safe use of chemicals (Halogenated Compounds).